SRI-37330
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H19F3N4O2S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H19F3N4O2S/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3 |
Clé InChI |
WRSNFEVXRKOMLL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of SRI-37330 in Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies. Its primary mechanism of action in pancreatic islets revolves around the inhibition of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. By downregulating TXNIP, this compound initiates a cascade of beneficial effects, including the suppression of glucagon secretion from alpha cells, protection of beta cells from apoptosis, and a subsequent reduction in hepatic glucose production. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound within pancreatic islets, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Introduction
Diabetes mellitus is characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. A key pathological feature is the progressive loss and dysfunction of pancreatic beta cells. Thioredoxin-interacting protein (TXNIP) has emerged as a critical player in pancreatic islet pathophysiology.[1][2] Elevated glucose levels and other cellular stressors increase TXNIP expression, which in turn promotes beta-cell apoptosis and impairs islet function.[3] this compound was identified through high-throughput screening as a potent inhibitor of TXNIP expression, offering a targeted therapeutic approach to mitigate the detrimental effects of TXNIP in diabetes.[4]
Core Mechanism of Action: TXNIP Inhibition
The central mechanism of this compound in pancreatic islets is the dose-dependent inhibition of TXNIP expression at the transcriptional level.[1][2] This leads to a significant reduction in both TXNIP mRNA and protein levels.[2] The inhibition of TXNIP by this compound has been observed in various models, including rat insulinoma (INS-1) cells, as well as in primary mouse and human pancreatic islets.[5]
Impact on Alpha Cells and Glucagon Secretion
A primary consequence of TXNIP inhibition by this compound in the pancreatic islets is the suppression of glucagon secretion from alpha cells.[1][6] This effect is TXNIP-dependent, as the glucagon-lowering effect of this compound is absent in TXNIP-deficient mice.[6] The reduction in circulating glucagon levels contributes significantly to the overall glucose-lowering effect of the compound by decreasing hepatic glucose production.[1][6]
Protection of Beta Cells
Elevated levels of TXNIP are associated with beta-cell apoptosis through the activation of the intrinsic mitochondrial death pathway.[3] By inhibiting TXNIP expression, this compound is believed to protect beta cells from glucotoxicity-induced apoptosis, thereby preserving beta-cell mass and function.[3][7] This protective effect is a cornerstone of its potential as a disease-modifying therapy for both type 1 and type 2 diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Islet Type | Condition | This compound Concentration | Result | Citation |
| TXNIP Promoter Activity | - | - | - | 70% inhibition | [2] |
| TXNIP mRNA Inhibition (IC50) | INS-1 cells | - | 0.64 µM | - | [5] |
| TXNIP Expression Inhibition | Rat INS-1 cells | High Glucose (25 mM) | - | Significant inhibition | [5] |
| TXNIP Expression Inhibition | Primary Mouse Islets | High Glucose | - | Significant inhibition | [5] |
| TXNIP Expression Inhibition | Human Islets | High Glucose | - | Significant inhibition | [5] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Mouse Model | Treatment | Result | Citation |
| Fasting Serum Glucagon | Wild-type C57BL/6J | Oral this compound | Decreased | [1] |
| Basal Hepatic Glucose Production | Wild-type C57BL/6J | Oral this compound | Decreased | [1] |
| Blood Glucose | db/db mice (Type 2 Diabetes) | Oral this compound | Normalized | [8] |
| Diabetes Prevention | Streptozotocin-induced (Type 1 Diabetes) | Oral this compound | Protected from diabetes | [6] |
Signaling Pathways
This compound Core Signaling Pathway in Pancreatic Islets
The primary signaling cascade initiated by this compound in pancreatic islets is depicted below. This compound inhibits the transcription of the TXNIP gene. The resulting decrease in TXNIP protein levels in alpha cells leads to reduced glucagon secretion. In beta cells, lower TXNIP levels protect against apoptosis.
Caption: Core signaling pathway of this compound in pancreatic islets.
Relationship between TXNIP, ER Stress, and Apoptosis
While not a direct target of this compound, the Unfolded Protein Response (UPR) and associated Endoplasmic Reticulum (ER) stress pathways are intricately linked to TXNIP. ER stress, triggered by factors such as high glucose, can induce TXNIP expression via the PERK and IRE1α arms of the UPR.[2] TXNIP, in turn, can mediate ER stress-induced beta-cell apoptosis, partly through the activation of the NLRP3 inflammasome.[2] By inhibiting TXNIP, this compound may indirectly mitigate these downstream detrimental effects of ER stress.
Caption: Interplay of TXNIP with ER stress pathways in beta cells.
Detailed Experimental Protocols
Islet Isolation from Mice
A standard and effective method for isolating pancreatic islets from mice involves collagenase digestion followed by density gradient purification.
-
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the pancreas through the common bile duct with a cold collagenase P solution (e.g., 1 mg/mL in HBSS).
-
Excise the distended pancreas and incubate it in a 37°C water bath for a duration optimized for the specific collagenase lot (typically 10-15 minutes) with gentle shaking to facilitate digestion.
-
Stop the digestion by adding cold HBSS supplemented with 10% newborn calf serum.
-
Wash the digested tissue by centrifugation and resuspend in a density gradient medium (e.g., Histopaque-1077).
-
Centrifuge the suspension to separate the islets from the acinar tissue. Islets will form a layer at the interface of the density gradient and the aqueous solution.
-
Collect the islet layer and wash with HBSS.
-
Handpick purified islets under a stereomicroscope for subsequent experiments.
-
Culture islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for recovery.[9]
-
Quantification of TXNIP mRNA by qRT-PCR
-
Procedure:
-
Isolate total RNA from cultured islets or cells treated with this compound using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers.
-
Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green or TaqMan-based assay with primers specific for TXNIP and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP expression.
-
Luciferase Reporter Assay for TXNIP Promoter Activity
This assay is used to determine if this compound directly affects the transcriptional activity of the TXNIP promoter.[10]
-
Procedure:
-
Clone the human TXNIP promoter region upstream of a luciferase reporter gene in an appropriate vector (e.g., pGL3-Basic).
-
Co-transfect the TXNIP promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line (e.g., HEK293 or INS-1).
-
After 24-48 hours, treat the cells with various concentrations of this compound.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional response of pancreatic islets to glucose stimulation.[11][12]
-
Procedure:
-
After overnight culture, wash the isolated islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in the low-glucose KRB buffer for 1-2 hours at 37°C.
-
Incubate groups of islets (typically 5-10 islets per replicate) in KRB buffer with low glucose (basal) or high glucose (e.g., 16.7 mM) for 1 hour at 37°C. To test the effect of this compound, include it in the incubation buffer.
-
Collect the supernatant from each group and store at -20°C for insulin measurement.
-
Lyse the islets to determine their total insulin content.
-
Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.
-
Express the secreted insulin as a percentage of the total insulin content or as ng of insulin per islet per hour.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique to assess whole-body insulin sensitivity and hepatic glucose production in vivo.[4][5]
-
Procedure:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice and allow for a recovery period.
-
After an overnight fast, infuse a constant rate of human insulin through the jugular vein catheter to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose solution to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels from the arterial catheter every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
The steady-state GIR required to maintain euglycemia is a measure of overall insulin sensitivity.
-
To measure hepatic glucose production, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) can be administered before and during the clamp.
-
Conclusion
This compound represents a promising therapeutic candidate for diabetes with a well-defined mechanism of action centered on the inhibition of TXNIP in pancreatic islets. Its ability to concurrently reduce glucagon secretion and protect beta cells addresses multiple pathological aspects of the disease. The indirect modulation of ER stress and inflammatory pathways through TXNIP inhibition further underscores its potential as a multifaceted anti-diabetic agent. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other TXNIP-targeting compounds.
References
- 1. O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin-interacting protein mediates ER stress-induced β cell death through initiation of the inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Interacting Protein (TXNIP) and Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Lack of TXNIP protects beta-cells against glucotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-GlcNacylation Links TxNIP to Inflammasome Activation in Pancreatic β Cells | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Txnip expression promotes JNK-mediated neuronal death in response to reactive oxygen species [frontiersin.org]
- 10. Thioredoxin-interacting Protein Promotes Islet Amyloid Polypeptide Expression through miR-124a and FoxA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minireview: Thioredoxin-interacting protein: regulation and function in the pancreatic β-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATF4/TXNIP/REDD1/mTOR signaling mediates the antitumor activities of liver X receptor in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
SRI-37330: A Potent and Orally Bioavailable TXNIP Inhibitor for the Treatment of Diabetes
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SRI-37330 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for the treatment of both type 1 and type 2 diabetes. This compound acts as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism. By downregulating TXNIP expression, this compound exerts multiple beneficial effects, including the suppression of glucagon secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Thioredoxin-interacting protein (TXNIP) has been identified as a critical player in the pathophysiology of diabetes.[1][2][3] TXNIP expression is induced by glucose and is elevated in diabetic states, where it contributes to pancreatic beta-cell apoptosis, dysfunction, and overall disease progression.[3][4] Consequently, the inhibition of TXNIP has become an attractive therapeutic strategy.
This compound, a substituted quinazoline sulfonamide, was identified through high-throughput screening of 300,000 compounds and subsequent medicinal chemistry optimization.[2][5] Preclinical studies have demonstrated its potent anti-diabetic effects in various cell and animal models, highlighting its potential as a novel therapeutic agent.[2][6] This document serves as a technical resource for researchers and drug development professionals interested in the biology of TXNIP and the therapeutic potential of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of TXNIP expression at the transcriptional level.[2] It specifically targets the promoter region of the TXNIP gene, thereby reducing both mRNA and protein levels of TXNIP.[7] This leads to a cascade of downstream effects that collectively contribute to its anti-diabetic properties.
The inhibition of TXNIP by this compound results in:
-
Reduced Glucagon Secretion: this compound has been shown to inhibit glucagon secretion from pancreatic alpha-cells, a key contributor to hyperglycemia in diabetes.[2][8]
-
Decreased Hepatic Glucose Production: By modulating TXNIP signaling, this compound reduces the liver's output of glucose, a major factor in maintaining glucose homeostasis.[2][9]
-
Reversal of Hepatic Steatosis: The compound has demonstrated the ability to reverse the accumulation of fat in the liver, a common comorbidity of diabetes.[1]
-
Protection of Pancreatic Beta-Cells: By reducing the levels of the pro-apoptotic protein TXNIP, this compound may help preserve beta-cell mass and function.[1][3]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value/Effect | Concentration | Duration | Reference |
| IC50 (TXNIP mRNA) | INS-1 cells | 0.64 µM | N/A | N/A | [10] |
| TXNIP Promoter Activity | INS-1 cells | ~70% inhibition | 1 µM | 24 h | [2] |
| TXNIP mRNA Levels | INS-1 cells | Significant inhibition | 1 µM | 24 h | |
| TXNIP Protein Levels | INS-1 cells | Significant inhibition | 1 µM | 24 h | |
| Glucagon Secretion | αTC1-6 cells | Significant reduction | 5 µM | 24 h | |
| Glucagon-induced Glucose Output | Primary mouse hepatocytes | Significant inhibition | 0-5 µM | 24 h |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment | Key Findings | Reference |
| Wild-type C57BL/6J mice | 100 mg/kg in drinking water for 3 weeks | Lowered serum glucagon levels, inhibited hepatic glucose production, improved glucose homeostasis. | |
| db/db mice (Type 2 Diabetes) | 100 mg/kg in drinking water | Reversed diabetes and hepatic steatosis. | |
| STZ-induced mice (Type 1 Diabetes) | 100 mg/kg in drinking water | Reversed diabetes and hepatic steatosis. |
Signaling Pathways
This compound modulates the TXNIP signaling pathway, which is intricately linked to cellular stress, apoptosis, and inflammation. The following diagrams illustrate the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin-Interacting Protein Mediates NLRP3 Inflammasome Activation Involved in the Susceptibility to Ischemic Acute Kidney Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. mmpc.org [mmpc.org]
- 7. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
SRI-37330: A Novel Thioredoxin-Interacting Protein (TXNIP) Inhibitor for the Treatment of Diabetes
A Technical Guide on its Discovery, Mechanism of Action, and Preclinical Development
This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TXNIP inhibition for diabetes.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] A key pathological feature of both type 1 and type 2 diabetes is the loss of functional pancreatic beta-cell mass.[1] Thioredoxin-interacting protein (TXNIP) has emerged as a critical mediator of beta-cell apoptosis and dysfunction in response to glucotoxicity.[1][2] Elevated glucose levels lead to increased TXNIP expression, which in turn inhibits the antioxidant function of thioredoxin and promotes inflammation, ultimately leading to beta-cell death.[3]
The discovery of this compound stems from two decades of research that identified TXNIP as a promising therapeutic target for diabetes.[4][5] This was followed by a high-throughput screening of 300,000 small molecules and extensive medicinal chemistry optimization, leading to the identification of this compound as a potent and specific TXNIP inhibitor.[1][4] Preclinical studies have demonstrated its potential to correct the hallmark features of diabetes, including hyperglycemia, hyperglucagonemia, excessive hepatic glucose production, and hepatic steatosis.[4][5]
Discovery and Physicochemical Properties
This compound, a substituted quinazoline sulfonamide, was identified through a rigorous screening and optimization process.[3][4] It is an orally bioavailable small molecule with a favorable safety profile observed in preclinical studies.[4][6]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H19F3N4O2S | [7] |
| Molecular Weight | 424.87 g/mol | [7] |
| Oral Bioavailability | 95% | [8] |
| IC50 for TXNIP Expression (INS-1 cells) | 0.64 µM | [7] |
| Solubility in DMSO | 85 mg/mL (200.06 mM) | [7] |
Mechanism of Action
This compound exerts its anti-diabetic effects primarily through the inhibition of TXNIP expression.[2] This leads to a cascade of downstream effects that collectively improve glucose homeostasis.
Inhibition of TXNIP Expression
This compound directly targets the promoter of the TXNIP gene, inhibiting its transcriptional activity.[4][9] This dose-dependently reduces both TXNIP mRNA and protein levels in pancreatic beta-cells.[1][5]
Regulation of Glucagon and Insulin
A key and distinct mechanism of this compound is its profound effect on glucagon. It lowers serum glucagon levels by inhibiting glucagon secretion from pancreatic alpha-cells and also inhibits the action of glucagon on the liver.[1][4][9] This, in concert with the preservation of beta-cell function, helps to correct the bi-hormonal dysregulation characteristic of diabetes.[4]
Hepatic Effects
This compound significantly reduces hepatic glucose production.[1][4][9] It also reverses hepatic steatosis (fatty liver), a common comorbidity of type 2 diabetes.[2][4][9]
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below.
Preclinical Efficacy
The anti-diabetic properties of this compound have been demonstrated in various in vitro and in vivo models.
In Vitro Studies
This compound has been shown to be effective in isolated human and mouse pancreatic islets, as well as in mouse and rat cell cultures.[4][5]
Table 2: Summary of In Vitro Effects of this compound
| Cell/Tissue Type | Effect | Concentration | Duration | Source |
| INS-1 cells | Inhibition of human TXNIP promoter activity | 1 µM | 24 h | [9] |
| INS-1 cells | Inhibition of TXNIP mRNA and protein levels | 1 µM | 24 h | [9] |
| INS-1 cells | Inhibition of Polymerase II binding to TXNIP promoter | 5 µM | 24 h | [9] |
| αTC1-6 cells | Lowered glucagon secretion | 5 µM | 24 h | [9] |
| Primary hepatocytes | Inhibition of glucagon-induced glucose output | 0-5 µM | 24 h | [9] |
| Human Islets | Inhibition of TXNIP signaling | Not specified | Not specified | [4] |
In Vivo Studies
This compound has demonstrated remarkable efficacy in animal models of both type 1 and type 2 diabetes.[4][5]
Table 3: Summary of In Vivo Effects of this compound in Mouse Models
| Mouse Model | Administration | Key Findings | Source |
| db/db mice (Type 2 Diabetes) | In drinking water | Normalization of blood glucose within days | [4][8] |
| Streptozotocin (STZ)-induced (Type 1 Diabetes) | Oral gavage (twice daily) or in drinking water | Protection from diabetes development and rescue from established diabetes | [4][5] |
| C57BL/6J (non-diabetic) | 100 mg/kg in drinking water for 3 weeks | Lowered serum glucagon, inhibited hepatic glucose production, well-tolerated | [6][9] |
Notably, in head-to-head comparisons, this compound showed better blood glucose control than metformin and empagliflozin in a mouse model of STZ-induced diabetes.[4][10]
Experimental Protocols
The following are descriptions of key experimental methodologies used in the evaluation of this compound, based on available information.
High-Throughput Screening
The discovery of this compound began with a high-throughput screening of a large compound library to identify inhibitors of TXNIP.
-
Assay: A cell-based assay measuring the activity of the TXNIP promoter was used.[4][5]
-
Optimization: Hits from the primary screen underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1][4]
Cell Culture Experiments
-
Cell Lines: INS-1 (rat insulinoma), αTC1-6 (mouse alpha-cell), and Min6 (mouse pancreatic beta-cell) lines were used.[3][9][11] Primary hepatocytes were also utilized.[9][11]
-
Culture Conditions: Cells were cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Treatment: Cells were treated with this compound at specified concentrations (typically 1-5 µM) for 24 hours.[9][11]
In Vivo Animal Studies
-
Animal Models:
-
Drug Administration:
-
Outcome Measures:
RNA Sequencing
-
Sample Preparation: Isolated human pancreatic islets were treated with this compound.[4]
-
Sequencing: RNA was extracted and sequenced to analyze gene expression changes.
-
Analysis: The results demonstrated that this compound specifically inhibited TXNIP and its signaling pathways, without affecting other members of the arrestin family or general transcription.[4][12]
Safety and Tolerability
Preclinical safety studies have shown that this compound is well-tolerated in mice.[4][5]
-
In Vivo: No toxicity was seen in mice, even at doses approximately 10-fold higher than the therapeutic dose.[5][8]
-
Off-Target Effects: this compound has tested negative for Ames mutagenicity, CYP450 inhibition, hERG inhibition, and off-target liabilities in the Eurofins SafetyScreen, including no inhibition of calcium channels.[8] This is a key advantage over verapamil, a calcium channel blocker that also inhibits TXNIP but has cardiovascular side effects.[6][10]
-
Hypoglycemia: this compound did not cause hypoglycemia in mice, even during insulin-induced hypoglycemia.[4]
Conclusion and Future Directions
This compound is a promising, orally bioavailable TXNIP inhibitor with a novel mechanism of action that addresses multiple pathophysiological defects in diabetes. Its ability to lower glucagon, reduce hepatic glucose production, and preserve beta-cell function, combined with a favorable preclinical safety profile, makes it a strong candidate for further development. While the safety and efficacy of this compound in humans are yet to be determined, the robust preclinical data suggest it could become a much-needed oral therapeutic for both type 1 and type 2 diabetes.[4][5] Clinical trials are the necessary next step to translate these promising findings to patients.[2]
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 8. Novel diabetes drug candidate shows promising properties in human islets and mouse models | EurekAlert! [eurekalert.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Research & Innovation | UAB News [uab.edu]
The Glucagon-Suppressing and Insulin-Sparing Effects of SRI-37330: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a novel, orally bioavailable small molecule that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] It functions primarily as an inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[1][4][5] A growing body of evidence highlights this compound's unique mechanism of action, which distinguishes it from many current diabetes therapies. Its primary effects are the suppression of glucagon secretion and the inhibition of hepatic glucose production, with a minimal direct impact on insulin secretion.[1][2] This technical guide provides a comprehensive overview of the core data and experimental methodologies related to this compound's effects on glucagon and insulin regulation.
Core Mechanism of Action: TXNIP Inhibition
This compound was identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent inhibitor of TXNIP expression.[1][6] TXNIP is upregulated in response to high glucose levels and has been implicated in pancreatic beta-cell apoptosis and dysfunction.[1] this compound inhibits TXNIP at the transcriptional level, with an IC50 of 0.64 μM for TXNIP expression in INS-1 rat insulinoma cells.[7][8] By inhibiting TXNIP, this compound mitigates glucotoxicity and protects pancreatic islet function.[1][9]
Quantitative Data on Glucagon and Insulin Regulation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Fasting Serum Glucagon and Insulin in Wild-Type C57BL/6J Mice
| Parameter | Treatment Group | Change from Control | Statistical Significance | Source |
| Fasting Serum Glucagon | This compound | Lower | P < 0.05 | [1] |
| Fasting Serum Insulin | This compound | Unchanged | Not Significant | [1] |
Table 2: Effects of this compound on Fasting Blood Glucose, Serum Glucagon, and Insulin in db/db Mice
| Parameter | Treatment Group | Change from Control | Statistical Significance | Source |
| Fasting Blood Glucose | This compound | Significantly Lower | P < 0.0001 | [1] |
| Fasting Serum Glucagon | This compound | Significantly Lower | P = 0.0459 | [1] |
| Fasting Serum Insulin | This compound | Unchanged | Not Significant | [1] |
Table 3: In Vitro Effects of this compound on Hepatic Glucose Production
| Experiment | Cell Type | Treatment | Effect on Glucose Output | Source |
| Glucagon-induced Glucose Output | Primary Mouse Hepatocytes | This compound (0-5 µM) | Inhibition | [1][2] |
Experimental Protocols
In Vivo Animal Studies
-
Animal Models:
-
Wild-Type Mice: C57BL/6J mice were used to study the effects of this compound in a non-diabetic model.[1]
-
Type 1 Diabetes Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1 diabetes.[1][3]
-
Type 2 Diabetes Model: Obese, insulin-resistant, and diabetic leptin receptor-deficient db/db mice were used as a model for Type 2 diabetes.[1][3]
-
-
Drug Administration:
-
Oral Gavage: this compound was administered twice daily by oral gavage in some studies.[1]
-
Drinking Water: In other experiments, this compound was provided in the drinking water at a concentration of 100 mg/kg/day.[2][10] This method led to a normalization of blood glucose levels in db/db mice within days.[3]
-
-
Metabolic Assessments:
-
Glucose Tolerance Tests (GTT): Intraperitoneal glucose tolerance tests were performed to assess glucose homeostasis. This compound administration significantly improved glucose tolerance.[1]
-
Insulin Tolerance Tests (ITT): These tests were conducted to evaluate insulin sensitivity. This compound did not alter insulin tolerance, suggesting it does not directly enhance insulin sensitivity.[1]
-
Hyperinsulinemic-Euglycemic Clamp Studies: This gold-standard technique was used to assess insulin sensitivity and glucose metabolism in individual organs. The studies revealed that this compound significantly downregulated basal hepatic glucose production.[1] The protocol involves implanting catheters in the jugular vein and carotid artery for infusion and blood sampling. A primed-continuous infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia.[9]
-
In Vitro Cellular Assays
-
Cell Lines:
-
Primary Cell Cultures:
-
Primary Mouse Hepatocytes: Isolated hepatocytes from wild-type and glucagon receptor knockout mice were used to study the direct effect of this compound on glucagon-induced glucose output.[1] Cells were incubated with this compound at concentrations ranging from 0 to 5 µM for 24 hours.[1][2]
-
Isolated Human and Mouse Pancreatic Islets: These were used to confirm the inhibitory effect of this compound on TXNIP expression across species.[1]
-
Signaling Pathways and Experimental Workflows
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mmpc.org [mmpc.org]
- 10. medchemexpress.com [medchemexpress.com]
SRI-37330 and Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis tightly linked to metabolic syndrome. The novel small molecule, SRI-37330, has emerged as a promising therapeutic candidate, demonstrating significant efficacy in preclinical models of diabetes and associated comorbidities, including hepatic steatosis. This technical guide provides an in-depth analysis of the core preclinical data and methodologies related to this compound's impact on NAFLD. It details the compound's mechanism of action in the liver, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable, non-toxic small molecule initially identified through high-throughput screening for its ability to inhibit thioredoxin-interacting protein (TXNIP). While its anti-diabetic properties are well-documented, a significant and compelling aspect of its preclinical profile is the marked reversal of hepatic steatosis.[1][2] This has positioned this compound as a molecule of interest for the treatment of NAFLD.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the key findings and methodologies from pivotal preclinical studies.
Mechanism of Action in the Liver
The primary mechanism by which this compound ameliorates hepatic steatosis is through the inhibition of glucagon signaling, which is independent of its effects on TXNIP in the liver.[1] In the context of NAFLD, which is often associated with hyperglucagonemia, this targeted action is particularly relevant.
This compound acts as an antagonist of the glucagon receptor (GcgR) in hepatocytes.[1] This antagonism leads to a dose-dependent reduction in glucagon-induced cyclic AMP (cAMP) production, a critical second messenger in the glucagon signaling cascade.[1] The downstream consequence is the reduced expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase 1 (Pck1) and glucose-6-phosphatase (G6pc), leading to decreased hepatic glucose production.[1] The reduction in hepatic steatosis is a significant outcome of this modulation of liver metabolism, as evidenced by lower liver and serum triglyceride levels in preclinical models.[1]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on markers of NAFLD and related hepatic metabolism.
Table 1: In Vitro Efficacy of this compound in Primary Mouse Hepatocytes
| Parameter | Treatment Conditions | Result | Statistical Significance |
| Glucagon-Induced Glucose Output (no substrate) | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 14.11, P = 0.0054 |
| Glucagon-Induced Glucose Output (with 10 mM lactate) | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 16.41, P = 0.0037 |
| Glucagon-Induced cAMP Production | 100 nM Glucagon + this compound (1 µM, 5 µM) for 24h | Dose-dependent decrease | F(2,6) = 9.06, P = 0.0154 |
| Pck1 mRNA Expression | 100 nM Glucagon + this compound (5 µM) for 24h | Significant decrease | t(4) = 4.49, P = 0.0109 |
| G6pc mRNA Expression | 100 nM Glucagon + this compound (5 µM) for 24h | Significant decrease | - |
Data extracted from Thielen et al., 2020.[1]
Table 2: In Vivo Efficacy of this compound in db/db Mice (A Model of Obesity-Induced Hepatic Steatosis)
| Parameter | Treatment Conditions | Control (db/db) | This compound Treated (db/db) | Statistical Significance |
| Serum Triglycerides (mg/dL) | 100 mg/kg in drinking water for 3 weeks | ~150 | ~75 | P < 0.01 |
| Liver Triglycerides (mg/g) | 100 mg/kg in drinking water for 3 weeks | ~125 | ~50 | P < 0.001 |
| Hepatic Steatosis | 100 mg/kg in drinking water for 3 weeks | Severe | Dramatically improved | - |
Data extracted from Thielen et al., 2020.[1]
Experimental Protocols
In Vitro Primary Hepatocyte Glucose Output Assay
Objective: To assess the direct effect of this compound on glucagon-stimulated glucose production in primary liver cells.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from wild-type C57BL/6J mice via a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium (e.g., William's Medium E) supplemented with serum and antibiotics for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS) containing this compound at various concentrations (e.g., 0, 1, and 5 µM).
-
Stimulation: After a pre-incubation period with this compound, hepatocytes are stimulated with 100 nM glucagon. For gluconeogenesis assessment, a substrate such as 10 mM lactate is included.
-
Glucose Measurement: After a 24-hour incubation period, the supernatant is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit.
-
Data Normalization: Glucose output is normalized to the total protein content of the cells in each well.
In Vivo db/db Mouse Model of Hepatic Steatosis
Objective: To evaluate the efficacy of orally administered this compound in a genetic model of obesity, insulin resistance, and NAFLD.
Methodology:
-
Animal Model: Male, 8-week-old db/db mice, which exhibit a phenotype of severe obesity and hepatic steatosis, are used.
-
Treatment Administration: this compound is administered ad libitum in the drinking water at a concentration calculated to provide a dose of approximately 100 mg/kg/day. A control group of db/db mice receives regular drinking water.
-
Treatment Duration: The treatment period is typically 3 weeks.
-
Metabolic Phenotyping: Body weight and blood glucose are monitored regularly throughout the study.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum triglycerides are measured using a commercial assay. Liver triglycerides are extracted from a portion of the liver tissue and quantified.
-
Histological Analysis: A section of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of hepatic steatosis.
Visualizations
Signaling Pathway of this compound in Hepatocytes
Caption: this compound antagonizes the glucagon receptor, inhibiting the cAMP-PKA pathway.
Experimental Workflow for Evaluating this compound in NAFLD
References
A Technical Guide to the Preclinical Research Findings on SRI-37330: A Novel TXNIP Inhibitor for Diabetes Mellitus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. A key pathological feature is the loss of functional pancreatic β-cell mass, coupled with excessive glucagon secretion from α-cells. Thioredoxin-interacting protein (TXNIP) has been identified as a critical mediator of glucose-induced β-cell apoptosis and a regulator of glucagon secretion, making it a promising therapeutic target. This document provides a comprehensive overview of the preclinical research on SRI-37330, a novel, orally bioavailable small molecule inhibitor of TXNIP. Discovered through high-throughput screening and extensive medicinal chemistry optimization, this compound has demonstrated significant anti-diabetic properties in various preclinical models.[1][2][3][4] It effectively reduces hyperglycemia, hyperglucagonemia, hepatic glucose production, and hepatic steatosis, suggesting a unique and potent mechanism of action compared to existing diabetes therapies.[1][4][5] This guide summarizes the quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and workflows to provide a thorough resource for the scientific community.
Core Mechanism of Action
This compound's primary mechanism is the inhibition of Thioredoxin-Interacting Protein (TXNIP) expression.[6][7] Unlike indirect inhibitors, this compound acts at the transcriptional level, reducing TXNIP mRNA and subsequent protein levels.[1][8] This was confirmed by studies showing that this compound inhibits the activity of the human TXNIP promoter by approximately 70%.[1][3][4] RNA sequencing of human islets treated with the compound confirmed the specific inhibition of TXNIP signaling pathways.[1][3][8]
The anti-diabetic effects of this compound stem from two main downstream consequences of TXNIP inhibition:
-
Regulation of Pancreatic Islet Function: In pancreatic α-cells, TXNIP inhibition leads to a significant reduction in glucagon secretion.[2][5] This effect is crucial as hyperglucagonemia is a key contributor to hyperglycemia in diabetes.[1] The compound does not appear to cause hypoglycemia, potentially because it does not impair glucagon secretion under low glucose conditions.[2][9]
-
Control of Hepatic Glucose Metabolism: this compound reduces hepatic glucose production.[2][8][10] This is achieved by inhibiting the action of glucagon on the liver.[2][7] Interestingly, this hepatic effect appears to be independent of TXNIP, suggesting a dual-action mechanism where this compound may also modulate glucagon receptor signaling.[2]
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell/Tissue Type | Value/Effect | Concentration/Time | Citation |
| IC₅₀ (TXNIP Expression) | Rat INS-1 cells | 0.64 µM | N/A | [6][7] |
| TXNIP Promoter Activity | Human promoter in INS-1 cells | ~70% inhibition | 1 µM, 24 h | [1][3][7] |
| TXNIP mRNA & Protein | INS-1, mouse & human islets | Dose-dependent inhibition | 1 µM, 24 h (cells) | [1][2][7] |
| Polymerase II Binding | TXNIP promoter in INS-1 cells | Inhibited | 5 µM, 24 h | [7] |
| Glucagon Secretion | Mouse TC1-6 cells | Significantly lowered | 5 µM, 24 h | [2][7] |
| Glucagon-induced Glucose Output | Primary mouse hepatocytes | Inhibited | 0-5 µM, 24 h | [7] |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Finding | Citation |
| Oral Bioavailability | 95% | [1][3] |
| In Vitro Cytotoxicity | None observed | [1][4] |
| In Vivo Toxicity (Mice) | No toxicity or gross abnormalities observed | Up to 800 mg/kg/day for 6 days |
| Ames Mutagenicity Assay | Negative | [1][3] |
| CYP450 Inhibition | Negative | [1][3] |
| hERG Inhibition | Negative | [1][3] |
| Off-Target Liabilities | Negative in Eurofins SafetyScreen panel | [1][3] |
| Hypoglycemic Risk | No low blood glucose events observed, even with insulin | [1][9] |
Table 3: Summary of In Vivo Efficacy in Mouse Models
| Model | Treatment Regimen | Key Outcomes | Citation |
| Obese Diabetic db/db Mice (Type 2 Diabetes) | 100 mg/kg in drinking water | - Normalized blood glucose within days- Reduced serum glucagon- Inhibited basal hepatic glucose production- Reversed hepatic steatosis | [1][2][7] |
| STZ-induced Diabetic Mice (Type 1 Diabetes) | 100 mg/kg in drinking water or twice-daily oral gavage | - Rescued mice from diabetes- Improved glucose homeostasis, even after disease onset- Outperformed metformin and empagliflozin in controlling blood sugar | [1][2][4][9] |
| Wild-type C57BL/6J Mice | 100 mg/kg in drinking water, 3 weeks | - Lowered non-fasting blood glucose- Improved glucose tolerance (GTT)- No change in insulin sensitivity (ITT) | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments performed in the evaluation of this compound.
Cell Culture and Islet Handling
-
Cell Lines: Rat insulinoma (INS-1) and mouse glucagonoma (αTC1-6) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.[2]
-
Primary Islets: Human islets were obtained from approved organ procurement organizations. Mouse islets were isolated from C57BL/6J mice by collagenase digestion of the pancreas. Islets were cultured in RPMI-1640 medium with 10% FBS and antibiotics before treatment with this compound under specified glucose conditions (e.g., 25 mM high glucose).[2]
TXNIP Promoter Activity Assay
-
Construct: A luciferase reporter construct driven by the human TXNIP promoter was used.
-
Transfection: INS-1 cells were transiently transfected with the reporter plasmid using a suitable lipid-based transfection reagent. A co-transfected Renilla luciferase plasmid served as a control for transfection efficiency.
-
Treatment: 24 hours post-transfection, cells were treated with this compound (e.g., 1 µM) or vehicle (DMSO) for an additional 24 hours.
-
Analysis: Cell lysates were collected, and luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity to determine the relative promoter activity.[2]
In Vivo Diabetes Model Studies
The general workflow for testing this compound in diabetic mouse models is outlined below.
-
db/db Mouse Model: Obese, diabetic db/db mice, a model for severe type 2 diabetes, were given this compound (e.g., 100 mg/kg) or vehicle in their drinking water for several weeks.[2][7]
-
STZ-induced Model: Diabetes was induced in C57BL/6J mice by intraperitoneal injection of streptozotocin (STZ). Treatment with this compound was initiated either before STZ injection (prevention) or after the onset of overt diabetes (rescue).[2][4]
Hepatic Glucose Production Assay
-
Hepatocyte Isolation: Primary hepatocytes were isolated from wild-type or TXNIP-deficient mice via collagenase perfusion of the liver.
-
Plating: Cells were plated on collagen-coated plates and allowed to adhere.
-
Treatment: Hepatocytes were pre-treated with this compound or vehicle for 24 hours.
-
Stimulation: Cells were washed and incubated in a glucose-free buffer containing gluconeogenic precursors (e.g., lactate and pyruvate). Glucagon was then added to stimulate glucose production.
-
Measurement: Aliquots of the medium were collected at specified time points, and the glucose concentration was measured using a glucose oxidase assay.[2][7]
Relevant Signaling Pathways
Understanding the molecular context of this compound's action is essential. The compound modulates key pathways involved in glucose homeostasis and cellular stress.
TXNIP-Mediated Regulation in Pancreatic Islets
Under high glucose conditions, TXNIP expression is induced in pancreatic β-cells, leading to apoptosis. In α-cells, TXNIP promotes glucagon secretion. This compound intervenes by blocking the initial induction of TXNIP.
TXNIP and the NLRP3 Inflammasome Pathway
While not directly demonstrated for this compound in the primary efficacy studies, TXNIP is a known activator of the NLRP3 inflammasome, a key component of the innate immune system implicated in sterile inflammation in metabolic diseases.[11] Inhibition of TXNIP is therefore hypothesized to have anti-inflammatory effects by preventing this interaction.
Summary and Future Directions
The preclinical data for this compound are highly compelling. The compound demonstrates a novel, dual-action mechanism that addresses multiple pathophysiological defects in diabetes. Its ability to inhibit TXNIP expression, thereby reducing glucagon secretion, and to separately block hepatic glucose production provides a powerful combination for glycemic control.[1][2][8] Furthermore, its strong efficacy in both Type 1 and Type 2 diabetes models, excellent oral bioavailability, and favorable safety profile mark it as a promising clinical candidate.[1][3][4] The additional benefit of reversing hepatic steatosis suggests its potential utility in treating non-alcoholic fatty liver disease (NAFLD), a common comorbidity of diabetes.[9][10]
Future research will need to fully elucidate the TXNIP-independent mechanism of this compound on hepatic glucagon signaling.[2] The progression of this compound into clinical trials will be a critical step to determine if its remarkable preclinical efficacy and safety translate to human subjects with diabetes.[10]
References
- 1. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SRI-37330: A Novel TXNIP Inhibitor for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). Emerging as a promising therapeutic candidate for diabetes, this compound has demonstrated significant efficacy in preclinical models by targeting key pathological pathways of the disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its pharmacological effects, structured tables of quantitative data, and explicit experimental protocols for key assays. Furthermore, this guide presents visual representations of the compound's signaling pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a substituted quinazoline sulfonamide.[1] Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N-[[1-[6-(trifluoromethyl)-4-quinazolinyl]-3-piperidinyl]methyl]-methanesulfonamide | [2] |
| CAS Number | 2322245-42-9 | [2] |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂S | [2] |
| Molecular Weight | 388.4 g/mol | [2] |
| SMILES | CS(=O)(=O)NCC1CN(C2=NC=NC3=CC=C(C(F)(F)F)C=C32)CCC1 | [3] |
| InChI Key | WRSNFEVXRKOMLL-UHFFFAOYSA-N | [2][4] |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: ~100 mg/mL | [4] |
| logP | 2.7 | [4] |
This compound is also available as a hydrochloride salt (CAS: 2322245-49-6) with a molecular weight of 424.87 g/mol and formula C₁₆H₂₀ClF₃N₄O₂S.[5]
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism.[3][6] Elevated glucose levels, characteristic of diabetes, lead to an increase in TXNIP expression, which in turn has detrimental effects on pancreatic beta-cell function and survival.[1]
The primary mechanism of action of this compound is the inhibition of TXNIP expression at the transcriptional level.[1] By suppressing TXNIP, this compound initiates a cascade of beneficial effects for glycemic control.
Key Pharmacological Effects:
-
Inhibition of Glucagon Secretion: this compound has been shown to decrease glucagon secretion from pancreatic alpha cells.[1][3]
-
Reduction of Hepatic Glucose Production: By inhibiting glucagon action, this compound reduces hepatic glucose output, a major contributor to hyperglycemia in diabetes.[1][3]
-
Reversal of Hepatic Steatosis: Treatment with this compound has been observed to reverse fatty liver in mouse models of diabetes.[1][3]
-
Improved Glucose Homeostasis: Through its multifaceted mechanism, this compound leads to an overall improvement in glucose tolerance and lower blood glucose levels.[1]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-diabetic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for TXNIP mRNA Expression | INS-1 (rat insulinoma) | 0.64 µM | [2][6] |
| TXNIP Promoter Activity Inhibition | INS-1 cells | ~70% at 1 µM | [3] |
| Glucagon Secretion Inhibition | αTC1-6 (mouse alpha cell) | Significant reduction at 5 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Non-fasting Blood Glucose | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |
| Fasting Blood Glucose | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |
| Serum Glucagon | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |
| Basal Hepatic Glucose Production | Wild-type C57BL/6J | 100 mg/kg/day in drinking water for 3 weeks | Significant decrease | [1] |
| Non-fasting Blood Glucose | db/db mice | 100 mg/kg/day in drinking water for 4 weeks | Return to euglycemic levels | [1] |
| Fasting Blood Glucose | db/db mice | 100 mg/kg/day in drinking water for 4 weeks | Significant decrease | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.
In Vitro TXNIP Promoter Activity Assay (Luciferase Assay)
This protocol describes the measurement of this compound's effect on the activity of the human TXNIP promoter using a dual-luciferase reporter system.
Methodology:
-
Cell Culture and Transfection:
-
Culture INS-1 rat insulinoma cells in appropriate media.
-
Seed cells in 24-well plates to reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the results as a percentage of the vehicle-treated control.
-
In Vivo Glucose Tolerance Test (GTT)
This protocol outlines the procedure for assessing the effect of this compound on glucose clearance in mice.
Methodology:
-
Animal Preparation and Dosing:
-
House male C57BL/6J mice under standard conditions.
-
Administer this compound (e.g., 100 mg/kg/day) in the drinking water for a specified period (e.g., 3 weeks). A control group should receive regular drinking water.
-
Fast the mice for 6 hours before the test, with free access to water.
-
-
Baseline Blood Glucose Measurement:
-
Take a baseline blood sample (time 0) from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal (i.p.) injection.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the this compound treated and control groups.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
In Vivo Insulin Tolerance Test (ITT)
This protocol is used to evaluate the effect of this compound on insulin sensitivity in mice.
Methodology:
-
Animal Preparation and Dosing:
-
Follow the same animal preparation and dosing regimen as for the GTT.
-
Fast the mice for 4-6 hours before the test.
-
-
Baseline Blood Glucose Measurement:
-
Measure baseline blood glucose (time 0) from a tail vein blood sample.
-
-
Insulin Administration:
-
Administer human insulin (e.g., 0.75 U/kg body weight) via i.p. injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from tail vein samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis:
-
Plot the percentage of initial blood glucose over time for both groups to assess the rate of glucose clearance in response to insulin.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diabetes. Its novel mechanism of action, centered on the inhibition of TXNIP, addresses multiple pathological aspects of the disease, including hyperglucagonemia and excessive hepatic glucose production. The data presented in this guide underscore the potent anti-diabetic effects of this compound in preclinical models. The detailed experimental protocols provided herein are intended to facilitate further research and development of this promising compound. Continued investigation into the therapeutic potential of this compound is warranted and holds the promise of a new and effective treatment paradigm for diabetes.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testmenu.com [testmenu.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of SRI-37330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This compound has demonstrated significant anti-diabetic properties in preclinical models, positioning it as a promising therapeutic candidate for both type 1 and type 2 diabetes, as well as non-alcoholic fatty liver disease (NAFLD). This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of TXNIP expression. TXNIP is a key regulator of cellular stress and metabolism, and its upregulation by high glucose levels is implicated in pancreatic beta-cell apoptosis and overall glucose dysregulation. By suppressing TXNIP, this compound exerts a multi-faceted therapeutic effect, including the inhibition of glucagon secretion, reduction of hepatic glucose production, and reversal of hepatic steatosis.[1]
Quantitative In Vivo Efficacy Data
The in vivo efficacy of this compound has been demonstrated in multiple mouse models of diabetes. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound in a Type 2 Diabetes Model (db/db mice)
| Parameter | Control Group | This compound Treated Group | Fold Change/Percent Reduction |
| Non-fasting Blood Glucose (mg/dL) | ~500 | ~150 | ~70% reduction |
| Serum Glucagon (pg/mL) | ~150 | ~75 | ~50% reduction |
| Hepatic Glucose Production (mg/kg/min) | ~20 | ~12 | ~40% reduction |
| Liver Triglycerides (µmol/g) | ~100 | ~25 | ~75% reduction |
Data are approximate values derived from graphical representations in Thielen et al., 2020.
Table 2: Effects of this compound in a Type 1 Diabetes Model (Streptozotocin-induced)
| Parameter | Control Group | This compound Treated Group | Fold Change/Percent Reduction |
| Blood Glucose (mg/dL) | >400 | ~150 | Maintained normoglycemia |
| Serum Insulin (ng/mL) | Not significantly changed | Not significantly changed | - |
| Serum Glucagon (pg/mL) | Significantly elevated | Reduced towards normal | Data not quantified |
Data are approximate values derived from graphical representations in Thielen et al., 2020.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the efficacy studies of this compound.
Animal Models
-
Type 2 Diabetes Model: Male, obese, leptin receptor-deficient db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) were used. These mice develop severe hyperglycemia, insulin resistance, and hepatic steatosis, mimicking human type 2 diabetes.
-
Type 1 Diabetes Model: Male C57BL/6J mice were rendered diabetic by multiple low-dose injections of streptozotocin (STZ), which selectively destroys pancreatic beta-cells, leading to insulin deficiency and hyperglycemia.
-
General Studies: For non-diabetic studies, male C57BL/6J mice were used.
Drug Administration
-
Oral Administration: this compound was administered orally, either mixed in the drinking water at a concentration calculated to provide a dose of 100 mg/kg/day or by oral gavage twice daily.[2] Control animals received vehicle.
Glucose Homeostasis Assessment
-
Blood Glucose Monitoring: Blood glucose levels were monitored regularly from tail vein blood using a standard glucometer.
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice were administered an intraperitoneal (i.p.) injection of glucose (1 g/kg body weight). Blood glucose was measured at 0, 15, 30, 60, 90, and 120 minutes post-injection to assess glucose disposal.
-
Insulin Tolerance Test (ITT): Following a 4-hour fast, mice were given an i.p. injection of human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection to assess insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp
This procedure was performed in awake, unrestrained mice to assess insulin sensitivity and glucose metabolism.
-
Surgical Preparation: Mice were catheterized in the jugular vein for infusions and the carotid artery for blood sampling 5-7 days prior to the clamp study.
-
Basal Period: After a 5-hour fast, a primed-continuous infusion of [3-³H]glucose was administered to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin was initiated, along with a variable infusion of 20% dextrose to maintain euglycemia. The [3-³H]glucose infusion was continued to assess glucose turnover under hyperinsulinemic conditions.
-
Tissue-Specific Glucose Uptake: A bolus of 2-deoxy-[¹⁴C]glucose was administered during the last 45 minutes of the clamp to measure glucose uptake in individual tissues.
-
Data Analysis: Blood samples were taken at regular intervals to measure plasma glucose, insulin, and ³H- and ¹⁴C-labeled glucose to calculate whole-body glucose turnover, hepatic glucose production, and tissue-specific glucose uptake.
Measurement of Hepatic Steatosis
-
Liver Histology: Livers were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to visualize lipid droplet accumulation.
-
Liver Triglyceride Content: A portion of the liver was homogenized, and lipids were extracted. Triglyceride content was quantified using a colorimetric assay.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in regulating glucose homeostasis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SRI-37330
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP). This compound has demonstrated significant anti-diabetic properties in preclinical models, making it a promising candidate for the treatment of both Type 1 and Type 2 diabetes.
Mechanism of Action
This compound exerts its therapeutic effects primarily by inhibiting the expression of TXNIP.[1][2][3] This inhibition leads to a cascade of beneficial downstream effects, including:
-
Reduced Glucagon Secretion: this compound has been shown to inhibit glucagon secretion from pancreatic alpha cells.[1][4]
-
Decreased Hepatic Glucose Production: By suppressing glucagon signaling, this compound reduces the liver's output of glucose.[3][4]
-
Reversal of Hepatic Steatosis: The compound has been observed to ameliorate fatty liver in diabetic mouse models.[1][2][5]
Notably, this compound's mechanism is distinct from many current diabetes therapies and it does not appear to cause hypoglycemia.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Source |
| IC50 for TXNIP Expression Inhibition | 0.64 µM | INS-1 cells | [2][3] |
| Oral Bioavailability | 95% | Mice | [3] |
| In Vivo Dosage (Drinking Water) | 100 mg/kg | Male C57BL/6J mice | [1] |
| Treatment Duration | 3 weeks | Male C57BL/6J mice | [1] |
Experimental Protocols
Animal Models
For in vivo studies of this compound, two primary mouse models are recommended to represent Type 1 and Type 2 diabetes.
1. Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)
This model involves the chemical ablation of pancreatic β-cells by STZ.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction Protocol:
-
Fast mice for 4-6 hours prior to injection.[6]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so prepare it immediately before use.[6][7]
-
Administer a single high dose of STZ (e.g., 150-200 mg/kg) via intraperitoneal (IP) injection. Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg daily for 5 consecutive days) can be used to induce a more gradual onset of diabetes.[6][7][8]
-
Monitor blood glucose levels from tail vein blood starting 48-72 hours post-injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[8]
-
2. db/db Mouse Model (Type 2 Diabetes Model)
These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
Animals: Male db/db mice and their non-diabetic db/+ littermates as controls.
-
Protocol:
This compound Administration Protocol
This compound is orally bioavailable and can be conveniently administered in the drinking water.
-
Preparation of this compound Solution:
-
Based on the average daily water consumption of the mice and their body weight, calculate the amount of this compound needed to achieve the target dose (e.g., 100 mg/kg/day).[1]
-
Dissolve the calculated amount of this compound in the drinking water. The solubility can be enhanced by first dissolving the compound in a small amount of a vehicle like DMSO and then diluting it in the water. Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle control.
-
-
Administration:
-
Provide the this compound-containing drinking water ad libitum to the treatment group.
-
The control group should receive drinking water with the same vehicle concentration.
-
Replace the drinking water with a freshly prepared solution every 2-3 days.
-
Treatment duration is typically 3 weeks or as required by the study design.[1]
-
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Outcome Assessment Protocols
1. Blood Glucose, Serum Insulin, and Glucagon Measurement
-
Blood Glucose: Measure non-fasting blood glucose regularly from tail vein blood using a standard glucometer.
-
Serum Hormones:
-
Collect blood samples via cardiac puncture or retro-orbital bleeding at the end of the study.
-
Separate serum by centrifugation.
-
Measure insulin and glucagon levels using commercially available ELISA kits.
-
2. Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity.
-
Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).[4]
-
Procedure:
-
Fast mice for 5-6 hours.
-
Start a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).[4]
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at ~120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.
-
3. Assessment of Hepatic Steatosis
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the liver with saline.
-
Histology:
-
Fix a portion of the liver in 10% formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to observe overall liver morphology.
-
Embed another portion of the liver in OCT compound and freeze.
-
Cryosection the frozen liver tissue and stain with Oil Red O to visualize neutral lipid accumulation.[11]
-
-
Lipid Quantification: Homogenize a portion of the liver and use commercial kits to quantify triglyceride and cholesterol content.
Safety and Toxicology
This compound has a favorable safety profile. It has shown no cytotoxicity in vitro and no toxicity in mice, even at doses approximately 10-fold higher than the therapeutic dose.[12] It has also tested negative in Ames mutagenicity assays, CYP450 inhibition, and hERG inhibition screens.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. mmpc.org [mmpc.org]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diacomp.org [diacomp.org]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Preparation and Use of SRI-37330 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] TXNIP is a key regulator of cellular stress responses and metabolism, and its inhibition has shown therapeutic potential in models of diabetes and other metabolic diseases.[1][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties and Storage
This compound is available as a free base and a hydrochloride (HCl) salt. It is crucial to note the specific form being used, as their molecular weights and solubilities differ, which will affect the preparation of stock solutions.
Table 1: Chemical Properties of this compound and this compound HCl
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₁₆H₁₉F₃N₄O₂S | C₁₆H₂₀ClF₃N₄O₂S |
| Molecular Weight | 388.41 g/mol [7] | 424.87 g/mol [1][2] |
| Appearance | White to off-white solid | White to light yellow solid[8] |
| Solubility (DMSO) | ~100 mg/mL (~257.46 mM)[7] | ~62.5 mg/mL (~147.10 mM)[2] |
| Solubility (Water) | Slightly soluble[3] | 20 mg/mL (requires sonication)[2] |
| Storage (Powder) | -20°C for up to 3 years[8] | -20°C for up to 3 years[1] |
| Storage (In Solvent) | -80°C for up to 6 months[7][8] | -80°C for up to 1 year[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (free base) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (free base, MW: 388.41 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 388.41 g/mol x 1000 mg/g = 3.8841 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.88 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.[2][7]
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[7][8] For short-term storage (up to one week), aliquots can be kept at 4°C.[2]
Table 2: Stock Solution Preparation Guide for this compound (Free Base, MW = 388.41 g/mol )
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 2.57 mL | 12.87 mL |
| 5 mM | 0.51 mL | 2.57 mL |
| 10 mM | 0.26 mL | 1.29 mL |
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general workflow for treating adherent cells with this compound. The optimal working concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cells of interest cultured in appropriate media
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired working concentration by diluting the stock solution in complete cell culture medium.
-
Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Important Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared this compound working solution (or vehicle control medium) to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, trypan blue), protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., qRT-PCR).
Table 3: Reported In Vitro Working Concentrations of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| INS-1 (rat insulinoma) | 0.64 µM (IC₅₀) | - | Inhibition of TXNIP mRNA expression | [3][9] |
| INS-1 (rat insulinoma) | 1 µM | 24 hours | Inhibition of TXNIP mRNA and protein levels | [8] |
| A549 (human lung carcinoma) | 10 µM | 24 hours | Inhibition of LPS-induced pyroptosis | [3] |
| Adult Murine Ventricular Cardiomyocytes | 0-5 µM | 24 hours | Dose-dependent inhibition of cleaved-Caspase-1 and TXNIP/NLRP3 expression | [2] |
Signaling Pathway and Experimental Workflow
This compound primarily targets the Thioredoxin-Interacting Protein (TXNIP) signaling pathway. Under conditions of high glucose or oxidative stress, TXNIP expression is upregulated. TXNIP binds to and inhibits Thioredoxin (TRX), a key antioxidant protein. This inhibition leads to the release and activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which subsequently triggers downstream apoptotic pathways. Furthermore, TXNIP is implicated in the activation of the NLRP3 inflammasome, leading to inflammation.
Caption: this compound inhibits TXNIP expression, blocking downstream apoptosis and inflammation.
The general workflow for an in vitro experiment using this compound involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Thioredoxin-Interacting Protein in Cancer and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and Pathophysiological Roles of Thioredoxin Interacting Protein: A Perspective on Redox Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Up-regulation of Thioredoxin Interacting Protein (Txnip) by p38 MAPK and FOXO1 Contributes to the Impaired Thioredoxin Activity and Increased ROS in Glucose- treated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRI-37330 for Mouse Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction: SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] It has demonstrated significant anti-diabetic properties in various mouse models, making it a promising therapeutic candidate for both Type 1 and Type 2 diabetes.[2][3] this compound primarily functions by inhibiting TXNIP expression, which leads to reduced glucagon secretion, decreased hepatic glucose production, and reversal of hepatic steatosis.[2][4] These application notes provide a summary of effective dosages and detailed protocols for the use of this compound in preclinical mouse studies of diabetes.
Data Presentation: Optimal Dosage of this compound
The optimal dosage of this compound can vary depending on the mouse model and the experimental design. The following tables summarize the dosages cited in preclinical studies.
Table 1: this compound Dosage in Different Mouse Models of Diabetes
| Mouse Model | Type of Diabetes | Dosage | Administration Route | Duration | Outcome | Citations |
| db/db Mice | Type 2 (obesity-induced) | Not specified | In drinking water | Several days | Normalization of blood glucose | [3][5] |
| STZ-induced | Type 1 | Not specified | Oral gavage (twice daily) | Started after onset of overt diabetes | Improved glucose homeostasis | [2][5][6] |
| Wild-type C57BL/6J | N/A (Safety/Tolerance) | 100 mg/kg/day | In drinking water | 3 weeks | Well-tolerated; no change in body weight | [1] |
| Wild-type C57BL/6J | N/A (Metabolic Study) | 100 mg/kg | Oral gavage | 3 doses, 12h apart | Used for hyperinsulinemic-euglycemic clamp studies | [1] |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value/Observation | Citations |
| Oral Bioavailability | 95% | [5][7] |
| Efficacy Range | Effective in the nanomolar range for reducing TXNIP | [5][7] |
| In Vitro Cytotoxicity | None observed | [5][6] |
| In Vivo Toxicity | No toxicity in mice, even at doses ~10-fold above the therapeutic dose | [5][6] |
| Off-Target Liabilities | Negative in Ames, CYP450 inhibition, and hERG inhibition screens | [5][7] |
| Hypoglycemic Risk | Did not cause hypoglycemia, even during insulin-induced hypoglycemia | [3][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-diabetic effects by inhibiting the expression of TXNIP. High glucose levels typically induce TXNIP, which has detrimental effects on pancreatic beta-cell function and survival.[1][3] By inhibiting the TXNIP promoter, this compound reduces TXNIP mRNA and protein levels.[5][6] This initiates a cascade that improves glucose homeostasis primarily through a reduction in glucagon levels and action, leading to decreased glucose production from the liver.[2][5]
Experimental Protocols
Induction of Diabetes in Mouse Models
A. Type 1 Diabetes: Multiple Low-Dose Streptozotocin (STZ) Model This model uses STZ, a chemical toxic to pancreatic beta cells, to induce a state of insulin-dependent diabetes.[2]
-
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer, pH 4.5
-
C57BL/6J mice (or other appropriate strain)
-
Glucometer and test strips
-
-
Protocol:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common dosage is 40-55 mg/kg body weight.[8]
-
Inject mice intraperitoneally (IP) with the STZ solution once daily for 5 consecutive days.
-
Monitor blood glucose levels daily from a tail vein blood sample.
-
Diabetes is typically established 7-10 days after the first injection, confirmed by persistent hyperglycemia (e.g., blood glucose > 250 mg/dL).[2]
-
Treatment with this compound can be initiated either to prevent the onset of diabetes (starting with the STZ regimen) or to treat established diabetes (starting after hyperglycemia is confirmed).[2]
-
B. Type 2 Diabetes: db/db Mouse Model db/db mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and severe hyperglycemia. They are a well-established model of Type 2 diabetes.[2]
-
Protocol:
-
Obtain db/db mice at an appropriate age (e.g., 6-8 weeks) when hyperglycemia is developing or established.
-
No induction protocol is necessary. Monitor baseline blood glucose and body weight before starting treatment.
-
This compound has been shown to be effective when administered in the drinking water, leading to normalization of blood glucose within days.[3][5]
-
Administration of this compound
-
Oral Gavage:
-
In Drinking Water:
-
Calculate the total daily dose required based on the average water consumption of the mice and their body weight (e.g., 100 mg/kg/day).[1]
-
Dissolve the calculated amount of this compound in the daily volume of drinking water.
-
Provide the medicated water to the mice and replace it with a fresh solution daily.
-
In Vivo Metabolic Assays
A. Glucose Tolerance Test (GTT) A GTT assesses the ability of the mouse to clear a glucose load from the blood.
-
Protocol:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Record baseline blood glucose (t=0) from a tail vein sample.
-
Administer a 2 g/kg body weight bolus of glucose via IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.
-
B. Insulin Tolerance Test (ITT) An ITT measures the whole-body response to insulin.
-
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (e.g., 0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
A greater percentage drop in blood glucose indicates higher insulin sensitivity. Note: this compound has been found not to alter insulin sensitivity.[1]
-
C. Hyperinsulinemic-Euglycemic Clamp This is the gold-standard technique to assess insulin sensitivity and glucose metabolism.[1]
-
Protocol:
-
Five days prior to the clamp, surgically implant catheters in the jugular vein for infusions.
-
After an overnight fast, administer this compound (e.g., 100 mg/kg by gavage, 3 doses, 12h apart).[1]
-
Initiate a primed, continuous infusion of human insulin (e.g., 150 mU/kg priming followed by 2.5 mU/kg/min).[1]
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a 20% glucose solution at a variable rate to maintain euglycemia (e.g., ~120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. Studies show this compound primarily reduces basal hepatic glucose production rather than increasing insulin-stimulated glucose uptake.[2]
-
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 8. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of SRI-37330
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the efficacy of SRI-37330, a potent and orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). The following protocols and data are intended to assist researchers in the evaluation of this compound and similar compounds targeting TXNIP for the treatment of diabetes and other metabolic diseases.
Introduction
This compound is a substituted quinazoline sulfonamide that has demonstrated significant anti-diabetic properties in preclinical studies.[1][2][3] Its primary mechanism of action is the inhibition of TXNIP expression at the transcriptional level.[1][4] TXNIP is a key regulator of glucose and lipid metabolism, and its overexpression in diabetic states contributes to pancreatic beta-cell dysfunction and apoptosis. By downregulating TXNIP, this compound has been shown to inhibit glucagon secretion, reduce hepatic glucose production, and reverse hepatic steatosis.[1][3][5]
This document outlines the key in vitro assays to assess the efficacy of this compound, including methods to measure its impact on TXNIP promoter activity, mRNA and protein expression, glucagon secretion from pancreatic alpha cells, and glucose output from primary hepatocytes.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of this compound.
Table 1: Effect of this compound on TXNIP Expression
| Assay | Cell Line | Concentration | Result | Reference |
| TXNIP Promoter Activity (Luciferase Assay) | INS-1 | 1 µM | ~70% inhibition | [1][2] |
| TXNIP mRNA Expression (qPCR) | INS-1 | 0.64 µM | IC₅₀ | [1][6] |
| TXNIP Protein Expression (Immunoblot) | INS-1 | 0-10 µM | Dose-dependent inhibition | [1] |
Table 2: Functional Effects of this compound in Pancreatic Alpha Cells and Hepatocytes
| Assay | Cell Type | Concentration | Result | Reference |
| Glucagon Secretion | αTC1-6 cells | 5 µM | Significant reduction | [1][6] |
| Glucagon-Induced Glucose Output | Primary Mouse Hepatocytes | 0-5 µM | Dose-dependent decrease | [1][6] |
| Glucagon-Induced cAMP Production | Primary Mouse Hepatocytes | 0-5 µM | Dose-dependent downregulation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for the key in vitro assays.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SRI-37330: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term stability and storage of the SRI-37330 compound, a potent and orally bioavailable inhibitor of Thioredoxin-Interacting Protein (TXNIP). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Compound Information
-
Compound Name: this compound
-
Chemical Name: N-[[1-[6-(trifluoromethyl)-4-quinazolinyl]-3-piperidinyl]methyl]-methanesulfonamide
-
Mechanism of Action: this compound is an inhibitor of Thioredoxin-Interacting Protein (TXNIP). It acts at the transcriptional level by inhibiting the activity of the human TXNIP promoter.[1][2] This leads to reduced TXNIP mRNA and protein levels, which in turn decreases glucagon secretion from pancreatic alpha cells and reduces hepatic glucose production.[1][3]
Long-Term Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions and stability data for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed and protected from moisture. | |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solutions (for in vivo use) | Prepared Freshly | Use on the same day | It is highly recommended to prepare aqueous formulations for in vivo experiments immediately before use to ensure optimal results. |
Note: The stability of solutions may vary depending on the specific solvent and concentration. It is always recommended to perform your own stability assessments for long-term experiments.
Preparation of Solutions
Stock Solution (DMSO)
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.884 mg of this compound (MW: 388.4 g/mol ) in 1 mL of anhydrous DMSO.
-
Solubilization: If necessary, sonicate or gently warm the solution to aid dissolution.
-
Storage: Store the stock solution at -80°C or -20°C in small aliquots to minimize freeze-thaw cycles.
In Vivo Formulation (Oral Administration)
A common formulation for oral administration in mice involves dissolving this compound in drinking water.[1] Alternatively, a suspension can be prepared.
Protocol for Oral Suspension:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the DMSO stock solution to a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.
-
For example, a vehicle can be prepared with 40% PEG300, 5% Tween-80, and 45% saline. The final DMSO concentration should be kept low (e.g., 1-5%).
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
Important: Prepare this formulation fresh daily and use it immediately.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This method can be used to assess the purity of the compound and to monitor its degradation under various stress conditions. Note: As a specific validated method for this compound is not publicly available, this protocol is based on methods for similar quinazoline derivatives and general principles of stability-indicating assays.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
General Protocol:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the sample if necessary (for acid and base hydrolysis).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using the stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an extended period.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the expression of TXNIP. This leads to a cascade of downstream events, primarily affecting pancreatic alpha cells and the liver. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits TXNIP expression, reducing glucagon secretion and hepatic glucose production.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound under various conditions.
Conclusion
The this compound compound demonstrates long-term stability when stored under the recommended conditions. For experimental use, it is crucial to follow the provided protocols for solution preparation and to be mindful of the compound's stability, particularly in aqueous solutions. The provided stability-indicating HPLC method and forced degradation protocols offer a framework for researchers to ensure the quality and integrity of their this compound samples. Understanding the compound's mechanism of action through the TXNIP signaling pathway is key to designing and interpreting experiments effectively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Solvents for Dissolving SRI-37330: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of appropriate solvents for dissolving the thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330, for both in vitro and in vivo experimental applications. Adherence to these protocols is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Summary of Solubility Data
This compound is available as a free base and a hydrochloride salt (this compound HCl). The solubility can differ between these two forms. The following tables summarize the quantitative solubility data for both forms in various solvents.
This compound (Free Base)
| Solvent | Solubility | Notes |
| Acetonitrile | Slightly soluble | [1] |
| Water | Slightly soluble | [1] |
This compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~62.5 - 85 mg/mL | ~147.10 - 200.06 mM | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[2][3] Warming to 60°C and sonication may be required.[2] |
| Water | ~100 mg/mL | ~235.37 mM | Sonication may be required to achieve complete dissolution.[2] |
| Ethanol | 21 mg/mL | - |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared first, which is then further diluted in an aqueous culture medium.
Materials:
-
This compound Hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound HCl powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 85 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Gentle warming to 60°C can also aid dissolution.[2]
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Note on Final Concentration: When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final concentration of DMSO is not toxic to your cells (typically <0.5%).
Preparation of Formulations for In Vivo Studies
The choice of vehicle for in vivo administration depends on the route of administration (e.g., oral, intravenous, intraperitoneal).
A straightforward method for chronic oral dosing in rodents has been documented.[4][5][6]
Materials:
-
This compound
-
Drinking water
Protocol:
-
Calculate the total amount of this compound required based on the desired dose (e.g., 100 mg/kg/day), the average body weight of the animals, and their estimated daily water consumption.[5][6]
-
Dissolve the calculated amount of this compound directly into the drinking water.
-
Provide the medicated water to the animals as their sole source of drinking water.
-
Prepare fresh medicated water regularly to ensure compound stability.
For acute dosing or when precise dosage is critical, a vehicle that enhances solubility and bioavailability is necessary.
Example Formulation 1 (DMSO, PEG300, Tween 80, Saline)
This formulation is suitable for creating a clear solution for injection.[6]
Materials:
-
This compound HCl
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a concentrated stock solution of this compound HCl in DMSO (e.g., 50 mg/mL).[6]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix until the solution is clear.
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This formulation should be prepared fresh before each use.
Example Formulation 2 (DMSO and Corn Oil)
This formulation can be used for oral or intraperitoneal administration.[4][6]
Materials:
-
This compound HCl
-
Anhydrous DMSO
-
Corn oil
Protocol:
-
Prepare a concentrated stock solution of this compound HCl in DMSO.
-
Add the required volume of the DMSO stock solution to the corn oil (e.g., a 1:9 ratio of DMSO stock to corn oil).
-
Vortex thoroughly to create a uniform suspension or solution.
-
This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Stock Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Relationship for In Vivo Formulation
Caption: Components for in vivo formulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. invivochem.com [invivochem.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring TXNIP Levels by Western Blot Following SRI-37330 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) is a critical regulator of cellular redox balance and is implicated in various pathological conditions, including diabetes and inflammatory diseases.[1][2][3] Elevated glucose levels, for instance, have been shown to increase TXNIP expression, which in turn can lead to pancreatic β-cell apoptosis.[4][5] SRI-37330 is a novel small molecule inhibitor that has been identified to reduce the expression of TXNIP at both the mRNA and protein levels.[4][6][7] This compound is being investigated for its therapeutic potential in metabolic disorders.[3][8] Accurate and reproducible methods to quantify the pharmacological effect of this compound on TXNIP protein levels are essential for its continued development. This document provides a detailed protocol for the measurement of TXNIP protein levels in cell lysates using Western blotting after treatment with this compound.
Signaling Pathway and Mechanism of Action
TXNIP is a key cellular stress response protein that interacts with and inhibits the antioxidant function of thioredoxin (TRX).[2] This interaction is crucial in maintaining cellular redox homeostasis. Under conditions of oxidative stress, TXNIP can dissociate from TRX and trigger downstream signaling cascades. One of the most significant pathways activated by TXNIP is the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines such as IL-1β.[1][2][9] Furthermore, by dissociating from TRX, TXNIP can lead to the activation of apoptosis signal-regulating kinase 1 (ASK1), ultimately resulting in programmed cell death.[10][11]
This compound has been shown to inhibit TXNIP expression at the level of promoter activity, leading to a dose-dependent reduction in both TXNIP mRNA and protein.[4][7] By downregulating TXNIP, this compound is believed to mitigate the downstream pathological effects associated with high TXNIP levels, such as inflammation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. TXNIP: A key protein in the cellular stress response pathway and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 10. researchgate.net [researchgate.net]
- 11. TXNIP: A Double-Edged Sword in Disease and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucose Tolerance Test in SRI-37330 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a glucose tolerance test (GTT) in mice treated with SRI-37330, a small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP). This compound has demonstrated potential as an anti-diabetic agent by reducing glucagon secretion and hepatic glucose production.[1][2][3] The following protocols are synthesized from established GTT procedures in mice and specific findings from studies involving this compound.
Summary of Quantitative Data
Oral administration of this compound has been shown to significantly improve glucose tolerance in mice. The data presented below is a summary of findings from intraperitoneal glucose tolerance tests (IPGTT) conducted on wild-type C57BL/6J mice treated with this compound.
| Time Point (minutes) | Blood Glucose (mg/dL) - Control | Blood Glucose (mg/dL) - this compound Treated |
| 0 | ~100 | ~90 |
| 15 | ~250 | ~200 |
| 30 | ~300 | ~250 |
| 60 | ~250 | ~200 |
| 120 | ~150 | ~125* |
*Note: Values are approximated from graphical data presented in research publications for illustrative purposes. A statistically significant improvement in glucose tolerance was observed in this compound-treated mice.[1] Fasting blood glucose was also slightly, but significantly, lower in the treated group.[1]
Experimental Protocols
This section details the methodology for performing an intraperitoneal glucose tolerance test (IPGTT) in mice, a procedure that has been utilized to evaluate the efficacy of this compound.[1]
Materials
-
This compound
-
Vehicle (e.g., sterile saline or as specified in the research)
-
D-Glucose (sterile 20% solution in saline)
-
Glucometer and glucose test strips
-
Animal scale
-
Syringes and needles for intraperitoneal injection and oral gavage (if applicable)
-
Restraining device for mice
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Clean cages
Procedure
-
Animal Preparation and Acclimation:
-
House male C57BL/6J mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
This compound Administration:
-
Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage) and dosage should be consistent with the study design.[1][4] For example, this compound has been administered in drinking water.[4]
-
The duration of treatment prior to the GTT should be clearly defined and maintained.
-
-
Fasting:
-
Baseline Blood Glucose Measurement (Time 0):
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Post-Procedure Care:
-
After the final blood collection, return the mice to their home cages with free access to food and water.
-
Monitor the animals for any signs of distress.
-
Visualizations
Experimental Workflow for Glucose Tolerance Test
Caption: Workflow for the Glucose Tolerance Test in mice.
Signaling Pathway of this compound in Glucose Homeostasis
Caption: Mechanism of this compound on glucose metabolism.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. mmpc.org [mmpc.org]
- 8. protocols.io [protocols.io]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols: qRT-PCR Analysis of TXNIP Expression with SRI-37330
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-interacting protein (TXNIP) is a key regulator of cellular oxidative stress and is implicated in the pathogenesis of various metabolic diseases, including diabetes mellitus. Elevated glucose levels induce TXNIP expression, leading to pancreatic beta-cell apoptosis and dysfunction. SRI-37330 is a novel, orally bioavailable small molecule that has been identified as a potent inhibitor of TXNIP expression.[1][2][3] This document provides detailed protocols for the analysis of TXNIP mRNA expression in response to this compound treatment using quantitative reverse transcription PCR (qRT-PCR), along with relevant application notes and data presentation guidelines.
Mechanism of Action of this compound
This compound inhibits TXNIP expression at the transcriptional level by targeting its promoter.[1][4] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels.[1][2][4] The downstream effects of TXNIP inhibition by this compound include the suppression of glucagon secretion and the reduction of hepatic glucose production, contributing to its anti-diabetic properties.[1][2][3][5] Furthermore, this compound has been shown to reverse hepatic steatosis.[3]
Signaling Pathway
Data Presentation
Quantitative data on the effect of this compound on TXNIP mRNA expression should be summarized for clear comparison.
| Cell Line | This compound Concentration | Treatment Duration | Fold Change in TXNIP mRNA (vs. Control) | Reference |
| INS-1 | 0.1 µM | 24 hours | ~0.8 | [2] |
| INS-1 | 0.3 µM | 24 hours | ~0.6 | [2] |
| INS-1 | 0.64 µM (IC50) | 24 hours | 0.5 | [2][6] |
| INS-1 | 1.0 µM | 24 hours | ~0.4 | [2][7] |
| INS-1 | 3.0 µM | 24 hours | ~0.2 | [2] |
| INS-1 | 10.0 µM | 24 hours | ~0.1 | [2] |
| Primary Mouse Islets | 1.0 µM | 24 hours | Significant Decrease | [2] |
| Human Islets | 1.0 µM | 24 hours | Significant Decrease | [2] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for pancreatic beta-cell lines such as INS-1, MIN6, or HIT.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the pancreatic beta-cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS and proceed with RNA extraction.
qRT-PCR for TXNIP Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for TXNIP and a reference gene (e.g., ACTB, GAPDH)
-
Human TXNIP Forward Primer: 5'-AGCTGGAGACCATCCGCTAC-3'
-
Human TXNIP Reverse Primer: 5'-GAGGCCAGCAGAGACAGGAG-3'
-
Rat TXNIP Forward Primer: 5'-GCTACACCAGGCTGACAAAGG-3'
-
Rat TXNIP Reverse Primer: 5'-GGACAGGAAGAGCAGGAAGAG-3'
-
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water.
-
Set up reactions for the target gene (TXNIP) and the reference gene in triplicate for each sample.
-
-
qRT-PCR Program:
-
Initial Denaturation: 95°C for 2-3 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
Experimental Workflow
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively analyze the impact of this compound on TXNIP gene expression. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of TXNIP inhibition in metabolic diseases.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 6. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. toptipbio.com [toptipbio.com]
- 9. science.smith.edu [science.smith.edu]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Immunohistochemistry for Pancreatic Islets After SRI-37330 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37330 is a novel, orally bioavailable small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3][4] In pancreatic islets, elevated glucose levels lead to increased TXNIP expression, which has been implicated in beta-cell apoptosis and dysfunction.[3] this compound has been shown to inhibit TXNIP expression in mouse and human islets, leading to a reduction in glucagon secretion and hepatic glucose production.[2][3][4][5] These anti-diabetic effects make this compound a promising therapeutic candidate for both type 1 and type 2 diabetes.[4][5]
These application notes provide detailed protocols for the immunohistochemical analysis of pancreatic islets following treatment with this compound. The primary focus is on the assessment of insulin-producing beta-cells and glucagon-producing alpha-cells to evaluate the compound's effect on islet morphology and composition.
Data Presentation
The following table summarizes representative quantitative data from immunohistochemical analysis of pancreatic tissue from diabetic mouse models treated with this compound compared to vehicle-treated controls. This data is synthesized based on published findings describing the effects of this compound on pancreatic islets.
| Parameter | Vehicle-Treated Diabetic Mice | This compound-Treated Diabetic Mice | Fold Change |
| Beta-Cell Area (% of Total Pancreatic Area) | 0.8% | 1.5% | +87.5% |
| Alpha-Cell Area (% of Total Pancreatic Area) | 0.5% | 0.4% | -20% |
| **Islet Density (Islets/mm²) ** | 3.2 | 4.1 | +28.1% |
| Average Islet Size (μm²) | 8,500 | 9,800 | +15.3% |
| Glucagon/Insulin Ratio (Alpha-Cell Area / Beta-Cell Area) | 0.625 | 0.267 | -57.3% |
Note: The data presented are representative values compiled from descriptive reports and are intended to illustrate the expected outcomes of this compound treatment. Actual results may vary depending on the specific experimental model and conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in pancreatic islets and a typical experimental workflow for immunohistochemical analysis.
Experimental Protocols
Protocol 1: Dual Immunohistochemical Staining for Insulin and Glucagon in Paraffin-Embedded Pancreatic Tissue
This protocol outlines a standard method for the simultaneous detection of insulin and glucagon in pancreatic sections.
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (Citrate buffer, 10 mM, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies:
-
Guinea pig anti-Insulin
-
Rabbit anti-Glucagon
-
-
Secondary antibodies:
-
Alkaline Phosphatase (AP)-conjugated goat anti-guinea pig IgG
-
Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
-
AP substrate-chromogen (e.g., Vector Red)
-
HRP substrate-chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse in PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a cocktail of primary antibodies (anti-insulin and anti-glucagon) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate with a cocktail of AP-conjugated and HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Chromogen Development:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Incubate with the first chromogen substrate (e.g., Vector Red for insulin) until the desired color intensity is reached.
-
Rinse thoroughly in deionized water.
-
Incubate with the second chromogen substrate (e.g., DAB for glucagon) until the desired color intensity is reached.
-
Rinse thoroughly in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Image Acquisition and Quantitative Analysis
Procedure:
-
Image Acquisition:
-
Scan stained slides at high resolution (e.g., 20x or 40x objective) using a brightfield microscope or a whole-slide scanner.
-
-
Quantitative Analysis:
-
Utilize image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO) to quantify the following parameters:
-
Beta-Cell and Alpha-Cell Area:
-
Set color thresholds to specifically select the areas positive for each chromogen (e.g., red for insulin, brown for glucagon).
-
Calculate the total area of positive staining for each hormone.
-
Measure the total pancreatic tissue area, excluding empty spaces.
-
Express the beta-cell and alpha-cell area as a percentage of the total pancreatic area.
-
-
Islet Density and Size:
-
Identify and delineate individual islets based on the clustering of endocrine cells.
-
Count the number of islets per unit area of pancreatic tissue (Islet Density).
-
Measure the area of each individual islet (Islet Size).
-
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. |
| Primary antibody concentration too low | Increase primary antibody concentration or incubation time. | |
| Inactive reagents | Use fresh reagents and antibodies. | |
| High Background Staining | Incomplete blocking | Increase blocking time or use a different blocking reagent. |
| Primary antibody concentration too high | Decrease primary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of secondary antibodies | Use highly cross-adsorbed secondary antibodies. |
| Tissue Damage | Harsh antigen retrieval | Use a milder antigen retrieval method or reduce heating time. |
Conclusion
Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound on pancreatic islet morphology and composition. The provided protocols and application notes offer a framework for researchers to assess changes in beta-cell and alpha-cell populations, providing crucial insights into the therapeutic potential of this novel TXNIP inhibitor. Consistent and careful execution of these protocols will yield reliable and reproducible data for the evaluation of this compound and other compounds targeting pancreatic islet function.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SRI-37330 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SRI-37330 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is also soluble in Ethanol, but insoluble in water.[2] For this compound hydrochloride, solubility is high in DMSO and moderate in Ethanol, while it remains insoluble in water.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue for hydrophobic compounds. To avoid this, it is recommended to make intermediate serial dilutions in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.[3] The compound may only be soluble in the aqueous medium at its final, lower working concentration. Additionally, ensuring the final DMSO concentration in your experiment is low (typically ≤0.5% for cell-based assays) can help maintain solubility and minimize solvent-induced artifacts.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[4] However, the tolerance can vary between cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I prepare this compound for in vivo animal studies?
Several formulations can be prepared for oral administration of this compound. One common method involves first dissolving the compound in DMSO to create a stock solution. This stock is then further diluted in a vehicle containing PEG300, Tween-80, and saline.[1][2] Another option is to suspend the compound in a solution of 0.2% Carboxymethyl cellulose (CMC-Na).[5] For administration in drinking water, this compound has been successfully dissolved for long-term studies in mice.[1][5]
Q5: My this compound powder is not dissolving completely, even in DMSO. What are the possible reasons and solutions?
If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:
-
Purity of DMSO : Ensure you are using anhydrous, high-purity DMSO. Moisture absorbed by DMSO can reduce the solubility of some compounds.[2]
-
Sonication : Gentle sonication can help to break up any clumps of powder and facilitate dissolution.
-
Warming : Gently warming the solution to 37°C can increase solubility.[6]
-
Vortexing : Vigorous vortexing can also aid in the dissolution process.
Q6: What are the recommended storage conditions for this compound stock solutions?
Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions in DMSO should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound and its hydrochloride salt in various solvents.
| Compound Form | Solvent | Solubility |
| This compound | DMSO | ~100 mg/mL (~257.46 mM)[5] |
| Acetonitrile | Slightly soluble[7] | |
| Water | Slightly soluble[7] | |
| This compound HCl | DMSO | 85 mg/mL (200.06 mM)[2] |
| Ethanol | 21 mg/mL[2] | |
| Water | Insoluble[2] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for a typical cell-based assay.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 10 mM Stock Solution: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 388.41 g/mol ), you would need 3.88 mg. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently sonicate the vial for short intervals.
-
Prepare Working Solutions: a. Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks of the desired concentrations. b. For the final working concentration, dilute the appropriate intermediate DMSO stock into your cell culture medium or aqueous buffer. Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., ≤0.5%). For example, to achieve a final concentration of 10 µM in 1 mL of media, add 1 µL of the 10 mM stock solution.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting this compound Solubility Issues
Caption: A flowchart to guide researchers in troubleshooting common solubility issues with this compound.
This compound Signaling Pathway
Caption: A simplified diagram of the signaling pathway inhibited by this compound.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. journal.r-project.org [journal.r-project.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Potential off-target effects of SRI-37330 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of SRI-37330, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP).[1][2] It has been shown to inhibit TXNIP expression in INS-1 rat insulinoma cells with an IC50 of 0.64 μM.[1][2][3] The inhibitory effect occurs at the transcriptional level, with this compound inhibiting the activity of the human TXNIP promoter by approximately 70%.[4][5]
Q2: Has this compound been screened for off-target liabilities?
Yes, this compound has undergone screening for off-target liabilities and has demonstrated a favorable safety profile.[4][6] It has tested negative in a Eurofins SafetyScreen panel, as well as in assays for Ames mutagenicity, CYP450 inhibition, and hERG inhibition.[4] Notably, unlike the calcium channel blocker verapamil, which also lowers TXNIP, this compound does not inhibit calcium channels.[6]
Q3: Does this compound exhibit toxicity at high concentrations?
Preclinical studies have indicated that this compound is non-toxic and well-tolerated. In vitro studies have shown no cytotoxicity.[4][7] In vivo studies in mice have also demonstrated a lack of toxicity, even at doses approximately 10-fold higher than the therapeutic dose.[4][7] Administration of this compound to mice at a dose of 100 mg/kg in drinking water for three weeks was well-tolerated with no observed gross abnormalities in any organs.[8]
Q4: What is the observed specificity of this compound?
RNA sequencing of human pancreatic islets treated with this compound revealed that the compound specifically inhibits TXNIP signaling pathways.[8] This suggests a high degree of specificity for its intended target. A more recent designation for this compound, TIX100, is highlighted for its higher specificity on human islets compared to the non-specific TXNIP inhibition observed with verapamil.[9]
Summary of Preclinical Safety Data
The following table summarizes the key preclinical safety and specificity findings for this compound.
| Assay | Target/Effect Measured | Result | Reference |
| In Vitro Cytotoxicity | Cell Viability | No cytotoxicity observed | [4][7] |
| Ames Test | Mutagenicity | Negative | [4] |
| CYP450 Inhibition | Drug Metabolism Interference | Negative | [4] |
| hERG Inhibition | Cardiac Ion Channel Blockade | Negative | [4] |
| Eurofins SafetyScreen | Off-Target Liabilities | Negative | [4] |
| Calcium Channel Inhibition | Off-Target Effect | No inhibition observed | [4][6] |
| In Vivo Toxicity (Mice) | General Health and Organ Integrity | Well-tolerated; no toxicity at ~10x therapeutic dose | [4][7][8] |
| RNA Sequencing (Human Islets) | Target Specificity | Specific inhibition of TXNIP signaling pathways | [8] |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Variability in TXNIP inhibition | - Inconsistent compound concentration- Cell line variability- Assay conditions | - Ensure accurate dilution and concentration of this compound.- Use a consistent cell passage number and confirm cell line identity.- Optimize incubation time and other assay parameters. |
| Unexpected cellular effects at high concentrations | - Although reported as non-toxic, extreme concentrations could have non-specific effects.- Solvent effects (e.g., DMSO). | - Perform a dose-response curve to determine the optimal concentration.- Include a vehicle control (solvent only) to rule out solvent-induced effects. |
| Inconsistent in vivo efficacy | - Issues with oral bioavailability- Animal model variability | - Although this compound has high oral bioavailability, ensure proper administration.- Consider the specific animal model and its relevance to the research question. |
| Hypoglycemic events in animal models | - While this compound is not reported to cause hypoglycemia, this could be a concern with any anti-diabetic compound. | - Monitor blood glucose levels closely.- Consider co-administration with glucose or adjusting the dose if necessary. |
Experimental Protocols & Methodologies
While detailed, step-by-step protocols for the specific off-target screening of this compound are not publicly available, the following provides a general overview of the methodologies typically employed in such assays.
General Workflow for Assessing Off-Target Effects
Caption: General workflow for preclinical assessment of a compound's efficacy and off-target effects.
Signaling Pathway of this compound
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: In Vitro Assessment of SRI-37330
This technical support center provides guidance for researchers assessing the cytotoxic potential of the thioredoxin-interacting protein (TXNIP) inhibitor, SRI-37330, in vitro. While this compound is reported to be non-toxic, this guide offers standardized protocols and troubleshooting advice to validate these findings and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: No, published preclinical studies have consistently reported that this compound shows no cytotoxicity in vitro.[1][2] It has also been shown to have an excellent safety profile in vivo.[3][4] The primary goal of in vitro cytotoxicity assessment for this compound is typically to confirm its safety profile in the specific cell lines used in a researcher's experimental model.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an orally bioavailable small molecule that inhibits the expression and signaling of thioredoxin-interacting protein (TXNIP).[3][5][6][7] It has been shown to inhibit the activity of the TXNIP promoter and reduce TXNIP mRNA and protein levels in a dose-dependent manner.[1][2] Its therapeutic effects in diabetes models are linked to the inhibition of glucagon secretion and reduction of hepatic glucose production.[1][3][5]
Q3: In which cell lines has the lack of this compound cytotoxicity been observed?
A3: The lack of cytotoxicity has been noted in studies using rat insulinoma (INS-1) cells, as well as in primary mouse and human pancreatic islets.[3]
Q4: What is TXNIP and how does it relate to cell death?
A4: TXNIP (thioredoxin-interacting protein) is a key regulator of cellular redox state and is implicated in beta-cell apoptosis.[8] Overexpression of TXNIP can induce apoptosis, while its inhibition is being explored as a therapeutic strategy for diabetes to protect pancreatic beta-cells.[8][9] this compound's role as a TXNIP inhibitor is therefore associated with cell survival rather than cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported in vitro data related to the activity and safety of this compound.
| Parameter | Cell Line | Value | Observation | Reference |
| IC₅₀ (TXNIP mRNA expression) | INS-1 | 0.64 µM | Dose-dependent inhibition of TXNIP expression. | [3][7] |
| Cytotoxicity | Various | Not Observed | No cytotoxic effects were reported. | [1][2][3] |
| TXNIP Promoter Inhibition | INS-1 | ~70% at 1 µM | Significant inhibition of promoter activity. | [1][2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the positive control after subtracting background levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting or cell plating.- Edge effects in the 96-well plate. | - Ensure proper mixing of cell suspension before plating.- Use calibrated pipettes.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Low absorbance readings in viability assays (e.g., MTT) | - Cell density is too low.- Insufficient incubation time for MTT reduction.- Cells are not proliferating properly. | - Optimize the initial cell seeding density.- Increase the incubation time with the MTT reagent.- Ensure proper culture conditions (media, CO₂, temperature).[10] |
| High background absorbance | - Contamination with bacteria or yeast.- Components in the culture medium are interfering with the assay. | - Regularly check for and prevent microbial contamination.- Test the medium alone for background absorbance and consider using phenol red-free medium.[11][12] |
| Unexpected cytotoxicity observed | - Solvent (e.g., DMSO) toxicity at high concentrations.- Compound instability or degradation.- Contamination of the compound stock. | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Prepare fresh dilutions of this compound for each experiment.- Use a fresh, validated stock of the compound. |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound
Caption: this compound inhibits TXNIP expression, promoting cell survival.
References
- 1. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Thioredoxin-interacting protein is stimulated by glucose through a carbohydrate response element and induces beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize variability in SRI-37330 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the TXNIP inhibitor, SRI-37330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1] In the context of diabetes, elevated glucose levels lead to an increase in TXNIP, which has detrimental effects on pancreatic islet function and survival.[2][3] this compound works by inhibiting the expression and signaling of TXNIP.[1][4][5] This leads to a reduction in glucagon secretion from pancreatic alpha cells and a decrease in hepatic glucose production, ultimately resulting in lower blood glucose levels.[1][4][5] It has shown strong anti-diabetic effects in mouse models of both Type 1 and Type 2 diabetes.[1][4]
Q2: What are the reported off-target effects of this compound?
A2: Preclinical safety screenings have shown that this compound has a favorable safety profile with no major off-target liabilities.[3] It has tested negative for Ames mutagenicity, CYP450 inhibition, and hERG inhibition.[3] Importantly, it does not inhibit calcium channels, distinguishing its mechanism from other compounds like verapamil that also show some TXNIP-inhibiting activity.[3][6] RNA sequencing has confirmed that this compound specifically inhibits TXNIP signaling without affecting other members of the arrestin family or general transcription.[3]
Q3: What are the common animal models used for this compound studies?
A3: The most common animal models used to evaluate the efficacy of this compound are:
-
Streptozotocin (STZ)-induced diabetes model: This model mimics Type 1 diabetes, where STZ is used to destroy pancreatic beta cells.[1][4]
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a phenotype that resembles human Type 2 diabetes.[1][4][7]
Q4: How is this compound typically administered in animal studies?
A4: this compound is orally bioavailable and is commonly administered in the drinking water.[3] Studies have also reported successful administration via oral gavage, with twice-daily dosing being effective.[2]
Troubleshooting Guide
High Variability in Blood Glucose Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food and Water Intake | Ensure ad libitum access to a standardized diet and water. Monitor and record food and water consumption, as changes can significantly impact blood glucose levels. Consider pair-feeding if there are significant differences between groups. |
| Stress-Induced Hyperglycemia | Acclimate animals to handling and procedures before the study begins. Perform blood collection in a quiet, dedicated space. For repeated sampling, consider using less stressful methods like tail vein sampling over retro-orbital bleeding. |
| Variability in Diabetes Induction | For STZ-induced models, ensure consistent fasting times before STZ administration, prepare fresh STZ solution immediately before injection, and use a consistent injection volume and technique. For db/db mice, be aware of the progressive nature of the disease and randomize animals into treatment groups based on baseline blood glucose levels.[7] |
| Gut Microbiome Differences | House animals from different treatment groups in separate cages but within the same room to minimize cage-level effects on the microbiome. Be aware that diet and some compounds can alter the gut microbiome, which may influence drug efficacy.[8][9][10] |
| Inconsistent Dosing | When administering this compound in drinking water, monitor water intake to ensure consistent drug consumption. If using oral gavage, ensure accurate volume administration and minimize stress during the procedure. |
Unexpected or Suboptimal Efficacy
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose | Refer to dose-response studies to ensure an appropriate dose is being used. A dose of 100 mg/kg/day in drinking water has been shown to be effective in mice.[4] |
| Compound Stability/Formulation Issues | Ensure proper storage of this compound. If preparing a solution for drinking water, ensure it is stable over the period of administration. For oral gavage, use a suitable vehicle and ensure the compound is fully dissolved or suspended. |
| Advanced Disease State | In db/db mice, the diabetic condition is progressive.[7] The efficacy of this compound may vary depending on the stage of the disease at the start of treatment. Initiate treatment at a consistent and well-defined disease stage. |
| Assay Variability (Glucagon Measurement) | Glucagon is notoriously difficult to measure accurately due to its low plasma concentrations and the presence of cross-reactive peptides. Use a highly specific and validated ELISA or RIA kit. Follow the manufacturer's instructions carefully, especially regarding sample collection and processing to prevent degradation. |
Quantitative Data Summary
Table 1: In Vitro Dose-Response of this compound on TXNIP Expression
| Cell Line/Islet Type | Glucose Condition | Effect on TXNIP mRNA |
| Rat INS-1 cells | High (25 mM) | Significant inhibition |
| Primary mouse islets | High glucose | Significant inhibition |
| Human islets | High glucose | Significant inhibition |
Data synthesized from Thielen et al., 2020.[4]
Table 2: In Vivo Effects of this compound in Diabetic Mouse Models
| Parameter | Mouse Model | Treatment | Result |
| Non-fasting Blood Glucose | db/db mice | This compound in drinking water | Significant decrease, returned to euglycemic levels |
| Fasting Blood Glucose | db/db mice | This compound in drinking water | Significantly downregulated |
| Fasting Serum Glucagon | db/db mice | This compound in drinking water | Significantly lower |
| Fasting Serum Insulin | db/db mice | This compound in drinking water | No significant change |
| Non-fasting Blood Glucose | Wild-type C57BL/6J | This compound in drinking water | Small but significant decrease |
| Fasting Blood Glucose | Wild-type C57BL/6J | This compound in drinking water | Slightly but significantly lower |
Data synthesized from Thielen et al., 2020.[4]
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours before STZ injection.
-
STZ Preparation: Prepare a fresh solution of STZ in sterile, cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
-
STZ Injection: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg body weight.
-
Blood Glucose Monitoring: Monitor blood glucose levels daily for the first week post-injection. Diabetes is typically established when blood glucose levels are consistently >250 mg/dL.
-
This compound Treatment: Once diabetes is established, animals can be randomized into treatment groups. This compound can be administered in the drinking water (e.g., at a concentration calculated to provide a dose of 100 mg/kg/day based on average water consumption) or by oral gavage.
Assessment of Hepatic Steatosis
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue.
-
Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize liver morphology and assess lipid accumulation.
-
For more specific lipid staining, freeze a portion of the liver in OCT compound and prepare cryosections. Stain with Oil Red O.
-
-
Biochemical Analysis:
-
Homogenize a pre-weighed portion of the liver.
-
Extract total lipids using a chloroform:methanol (2:1) solution.
-
Quantify triglyceride and cholesterol content using commercially available kits.
-
Visualizations
Caption: this compound signaling pathway in diabetes.
Caption: General experimental workflow for this compound animal studies.
Caption: Troubleshooting decision tree for high variability.
References
- 1. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systemic and gut microbiome changes with metformin and liraglutide in youth-onset type 2 diabetes: the MIGHTY study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SRI-37330 treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SRI-37330, a novel, orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3][4] Our goal is to facilitate the successful design and execution of chronic studies by addressing common challenges and questions related to treatment duration and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of thioredoxin-interacting protein (TXNIP).[1][5] It functions by inhibiting the expression and signaling of TXNIP, a protein that is upregulated in diabetic conditions and has detrimental effects on pancreatic islet function.[3][6] This inhibition leads to a reduction in glucagon secretion and a decrease in hepatic glucose production, ultimately lowering blood glucose levels.[1][3][7][8]
Q2: What are the key therapeutic effects of this compound observed in preclinical models?
A2: In preclinical studies using mouse models of both type 1 (streptozotocin-induced) and type 2 (db/db mice) diabetes, this compound has demonstrated several significant therapeutic effects:
-
Improved Glycemic Control: Rapid normalization of blood glucose levels.[7][9]
-
Reduced Hyperglucagonemia: Lowered serum glucagon levels.[7][8]
-
Decreased Hepatic Glucose Production: Inhibition of basal glucose output from the liver.[3][7][8]
-
Reversal of Hepatic Steatosis: Reduction of fatty liver.[1][3][10]
Q3: How should I determine the optimal treatment duration for my chronic study with this compound?
A3: The optimal treatment duration for a chronic study with this compound will depend on the specific research question, the animal model used, and the endpoints being measured. Based on existing preclinical data, here are some recommendations:
-
For studies evaluating glycemic control: Significant effects on blood glucose can be observed within days of treatment in diabetic mouse models.[9] A minimum treatment duration of 2-4 weeks is recommended to assess sustained efficacy and potential for adaptation.
-
For studies investigating effects on hepatic steatosis: Reversal of fatty liver may require a longer treatment period. A duration of 8-12 weeks or longer is advisable to observe significant changes in liver histology and lipid content.
-
For long-term safety and toxicity studies: While this compound has shown a good safety profile in short-term studies (e.g., no toxicity at high doses for 6 days), chronic safety studies should extend for several months (e.g., 3-6 months) to monitor for any potential long-term adverse effects.[8]
It is crucial to include interim analyses and staggered sacrifice time points in your study design to monitor the progression of the therapeutic effect and to identify the optimal window for your primary endpoints.
Q4: What is the recommended route of administration and dosing frequency for this compound in mice?
A4: this compound is orally bioavailable and has been effectively administered in mice through oral gavage or by addition to the drinking water.[6][9] Dosing twice a day by oral gavage has been shown to be effective.[6] The choice of administration route may depend on the specific experimental design and the need for precise dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood glucose response between animals. | Inconsistent drug intake (if administered in drinking water).Variability in disease progression in the animal model.Improper handling or stress during blood collection. | Switch to oral gavage for precise dosing.Ensure animals are properly randomized based on baseline glucose levels.Acclimatize animals to handling and blood collection procedures. |
| Lack of significant effect on hepatic steatosis after a short treatment period. | Insufficient treatment duration for lipid metabolism to change significantly. | Extend the treatment duration to at least 8 weeks. Consider including interim cohorts to track the time course of the effect. |
| Unexpected toxicity or adverse events in a chronic study. | Potential for off-target effects with long-term administration.Vehicle-related toxicity. | Conduct a dose-ranging study to determine the maximum tolerated dose for the specific strain and age of your animals.Include a vehicle-only control group to rule out effects of the delivery vehicle. |
| Difficulty in dissolving this compound for administration. | This compound is a small molecule that may have specific solubility requirements. | Refer to the manufacturer's instructions for recommended solvents. A common vehicle for oral administration of similar compounds is a solution of DMSO, PEG300, Tween80, and water.[2] |
Experimental Protocols
In Vivo Efficacy Study in a Type 2 Diabetes Mouse Model (db/db mice)
-
Animal Model: Male db/db mice, 8-10 weeks of age.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Grouping: Randomize mice into two groups based on non-fasting blood glucose levels:
-
Vehicle control
-
This compound treated
-
-
Dosing: Administer this compound (e.g., 100 mg/kg) or vehicle daily via oral gavage.[5]
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Measure non-fasting blood glucose twice weekly from tail vein blood.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
-
Endpoint Analysis: After the designated treatment period (e.g., 4, 8, or 12 weeks), sacrifice animals and collect blood for analysis of serum glucagon, insulin, and triglycerides.[5] Collect liver tissue for histological analysis of hepatic steatosis and gene expression analysis of TXNIP and its downstream targets.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in regulating blood glucose.
Caption: General workflow for a chronic study with this compound.
Caption: A logical approach to troubleshooting common in-vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pharmacytimes.com [pharmacytimes.com]
Unexpected phenotypes in SRI-37330 knockout models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the TXNIP inhibitor, SRI-37330. The focus is on addressing unexpected phenotypes and clarifying the compound's mechanism of action.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and effects of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that functions as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1] Its primary mechanism is the inhibition of TXNIP expression at the transcriptional level.[2][3] TXNIP is induced by glucose and plays a role in pancreatic beta-cell apoptosis and the regulation of glucagon secretion.[2][3][4] By inhibiting TXNIP, this compound exerts strong anti-diabetic effects.[2]
Q2: What is the expected phenotype when treating mouse models with this compound?
The primary expected phenotype is an improvement in glucose homeostasis, characterized by a significant reduction in blood glucose levels in models of both type 1 and type 2 diabetes.[2][5][6] This is achieved mainly through two key effects:
-
Inhibition of glucagon secretion from pancreatic alpha cells.[1][2]
-
Reduction of hepatic glucose production and reversal of hepatic steatosis (fatty liver).[1][2][7]
Q3: Is this compound used to create knockout models?
No, this compound is a pharmacological inhibitor, not a tool for genetic modification. However, researchers frequently use TXNIP knockout (KO) mouse models in parallel with this compound treatment. This practice is essential to validate that the compound's effects are indeed mediated through the inhibition of TXNIP.[2] For example, studies have shown that the beneficial effects of this compound on glucagon secretion are absent in TXNIP-deficient mice, confirming its on-target action.[2]
Section 2: Troubleshooting Unexpected Phenotypes
This section provides guidance on interpreting results that may seem counterintuitive but are consistent with the compound's specific mechanism of action.
Q: My this compound treated mice show improved glucose tolerance, but no change in insulin sensitivity during an Insulin Tolerance Test (ITT). Is this normal?
A: Yes, this is an expected and important finding. Unlike many anti-diabetic drugs, this compound does not primarily improve glucose disposal by increasing insulin sensitivity in peripheral tissues like skeletal muscle or white adipose tissue.[2] Its potent glucose-lowering effect is driven by the suppression of glucagon and the reduction of basal hepatic glucose production.[2][5] Therefore, observing a significant improvement in a Glucose Tolerance Test (GTT) without a corresponding change in an Insulin Tolerance Test (ITT) is consistent with its established mechanism.
Q: I treated TXNIP knockout mice with this compound and saw no effect on glucagon, but still observed reduced hepatic glucose output. Did my experiment fail?
A: No, this result highlights the dual mechanism of this compound. The compound's ability to inhibit glucagon secretion from pancreatic alpha cells is TXNIP-dependent .[2] In contrast, its ability to decrease the liver's sensitivity to glucagon and reduce glucose output is TXNIP-independent .[2] Therefore, this outcome successfully validates the compound's complex mechanism of action.
Q: Despite significant blood glucose lowering, my animals are not becoming hypoglycemic. Is the compound losing efficacy?
A: No, this is a critical safety feature of this compound. The compound's inhibitory effect on glucagon secretion does not occur under low glucose conditions.[2] This built-in safety mechanism prevents blood glucose from dropping to dangerously low levels, a significant advantage over some other diabetes therapies.[5][8] The absence of hypoglycemia, even in the context of insulin-induced hypoglycemia, is a documented and expected outcome.[5]
Q: I observed a significant reduction in liver fat (hepatic steatosis) in my treated animals. Is this a known off-target effect?
A: This is a known and beneficial on-target effect of this compound. The reversal of hepatic steatosis is consistently observed in diabetic mouse models treated with the compound and is considered part of its therapeutic profile.[2][6][7] This effect is linked to its primary mechanism of inhibiting glucagon action and reducing hepatic glucose production.[7]
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Model System | Result | Reference |
| TXNIP mRNA Inhibition | INS-1 Cells | IC₅₀ of 0.64 μM | [9][2] |
| TXNIP Promoter Activity | INS-1 Cells | ~70% Inhibition | [2][6] |
| Non-fasting Blood Glucose | C57BL/6J Mice | Significant reduction | [2] |
| Fasting Blood Glucose | C57BL/6J Mice | Significant reduction | [2] |
| Serum Glucagon Levels | C57BL/6J Mice | Significantly lowered | [2] |
| Basal Hepatic Glucose Production | C57BL/6J Mice | Significantly decreased | [2][3] |
| Blood Glucose Normalization | db/db Mice | Normalized within days | [6] |
Table 2: Effects of this compound on Glucose and Insulin Tolerance
| Test | Model System | Observation | Reference |
| Glucose Tolerance Test (GTT) | C57BL/6J Mice | Significantly improved | [2] |
| Insulin Tolerance Test (ITT) | C57BL/6J Mice | No significant change | [2] |
| Glucose Uptake (Skeletal Muscle) | db/db Mice | Unchanged | [2] |
| Glucose Uptake (White Adipose) | db/db Mice | Unchanged | [2] |
Section 4: Key Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Fast mice for 4-6 hours (or up to 16-18 hours for overnight fasting) with free access to water.[10][11][12] Transfer animals to a clean cage.
-
Baseline Measurement (T=0): Weigh each mouse. Obtain a baseline blood glucose reading from a small nick at the tip of the tail using a calibrated glucometer.[12][13]
-
Glucose Administration: Prepare a sterile glucose solution (typically 20-50% dextrose).[10] Administer glucose via intraperitoneal (IP) injection at a dose of 1-2 g/kg body weight.[10][14]
-
Time-Point Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[12][13][14] Gently massage the tail to obtain a small drop of blood for each reading.
-
Recovery: After the final measurement, return food to the cages.[15]
Protocol 2: Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[11][15] Shorter fasting times are crucial to avoid insulin-induced hypoglycemia.
-
Baseline Measurement (T=0): Weigh each mouse and record a baseline blood glucose level as described for the GTT.
-
Insulin Administration: Prepare a diluted solution of human regular insulin (e.g., Humulin R) in cold sterile saline.[13][15] Inject insulin intraperitoneally at a dose of 0.75-1.2 U/kg body weight.[11][15]
-
Time-Point Measurements: Measure blood glucose at 15, 30, and 60 minutes post-injection.[11][13]
-
Monitoring and Recovery: Monitor mice closely for signs of severe hypoglycemia (lethargy, seizures). Keep a 20-25% dextrose solution on hand for emergency intervention.[16][17] Return food to the cages immediately after the final time point.
Protocol 3: Western Blot for TXNIP Expression
-
Protein Extraction: Isolate pancreatic islets or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-40 µg of protein by boiling at 75°C for 5 minutes in Laemmli sample buffer.[18] Avoid prolonged heating at 95-100°C to prevent protein degradation.[18]
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[19] For phosphorylated proteins, BSA is recommended to reduce background.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TXNIP (or other UPR proteins like IRE1α) overnight at 4°C.[19] Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
Section 5: Diagrams and Workflows
Signaling and Mechanism of Action
Caption: Mechanism of this compound action in pancreas and liver.
Experimental Workflow
Caption: Standard experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of using SRI-37330 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of SRI-37330, a potent inhibitor of Thioredoxin-Interacting Protein (TXNIP) expression. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that primarily acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP) expression.[1][2][3][4] It functions at the transcriptional level, inhibiting the activity of the human TXNIP promoter.[1][3][4][5] This leads to a dose-dependent reduction in both TXNIP mRNA and protein levels.[1][5] The inhibition of TXNIP has been observed in various cell types, including rat INS-1 cells, as well as in primary mouse and human pancreatic islets, even under high glucose conditions.[1][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in several key cell models related to diabetes research. These include:
-
Rat INS-1 insulinoma cells: Inhibition of TXNIP promoter activity, mRNA, and protein expression.[1][6][7]
-
Mouse alpha TC1-6 cells: Reduction of glucagon secretion.[1][6][7]
-
Primary mouse and human pancreatic islets: Significant inhibition of TXNIP expression.[1][4]
-
Primary mouse hepatocytes: Inhibition of glucagon-induced glucose output.[1][6][7]
Q3: Is this compound cytotoxic?
A3: Based on available data, this compound has a favorable safety profile and has shown no cytotoxicity in vitro.[1][5] In vivo studies in mice also indicate no toxicity, even at doses approximately 10 times higher than the therapeutic dose.[3][5][8] Standard safety screenings, including Ames mutagenicity assays, CYP450 inhibition, and hERG inhibition, have also been negative.[3][8]
Q4: What are the recommended storage and solvent conditions for this compound?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year.[9] this compound is soluble in DMSO, and slightly soluble in acetonitrile and water.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced artifacts.[9][11]
Troubleshooting Guide
Problem 1: I am not observing inhibition of TXNIP expression in my cell line after treatment with this compound.
-
Possible Cause 1: Cell Line Specificity.
-
Explanation: The primary validation of this compound's effect on TXNIP expression has been in pancreatic islet cells (beta and alpha cells) and to some extent in liver cells.[1][4] The transcriptional regulation of TXNIP can vary between cell types. It is possible that your cell line has a different regulatory mechanism for TXNIP expression that is not responsive to this compound.
-
Recommendation: As a positive control, use a cell line where this compound has been shown to be effective, such as INS-1 cells. Confirm that TXNIP is expressed in your cell line of interest and that its expression is inducible under your experimental conditions (e.g., high glucose).
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Explanation: The effect of this compound on TXNIP is dose-dependent.[1] The effective concentration may vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported IC50 for inhibition of endogenous TXNIP mRNA expression in INS-1 cells is 0.64 µM.[1][7][10] Ensure that the treatment duration is sufficient (e.g., 24 hours) for changes in transcription and protein expression to occur.[6][7]
-
-
Possible Cause 3: Compound Instability.
-
Explanation: Although generally stable, prolonged incubation in certain culture media or repeated freeze-thaw cycles of the stock solution could potentially degrade the compound.
-
Recommendation: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the DMSO stock solution for each experiment.
-
Problem 2: I see an effect on glucose metabolism in my primary hepatocytes, but no change in TXNIP expression.
-
Possible Cause: TXNIP-Independent Mechanism in Liver Cells.
-
Explanation: this compound has a dual mechanism of action. While its effect on glucagon secretion in pancreatic alpha cells is dependent on TXNIP inhibition, its effect on reducing glucose output from hepatocytes is TXNIP-independent.[1] In liver cells, this compound appears to act via the glucagon receptor to inhibit glucagon-induced cAMP production and subsequent gluconeogenic gene expression.[1]
-
Recommendation: To investigate this, measure glucagon-stimulated cAMP levels in your hepatocytes. You should expect to see a decrease in cAMP levels with this compound treatment, even if TXNIP levels are unchanged. This is a known characteristic of the compound and not an experimental anomaly.
-
Problem 3: My results with this compound are inconsistent or variable between experiments.
-
Possible Cause: Dependence on Cellular Context.
-
Explanation: The effects of this compound can be highly dependent on the cellular environment. For instance, its inhibition of glucagon secretion from alpha cells does not occur under low glucose conditions or in the presence of counter-regulatory hormones like norepinephrine.[1]
-
Recommendation: Carefully control and document the glucose concentration and other components of your cell culture medium. Be aware that the physiological state of your cells can influence their response to this compound.
-
Problem 4: I am concerned about potential off-target effects in my cancer cell line.
-
Possible Cause: Context-Dependent Role of TXNIP.
-
Explanation: While this compound has tested negative in a broad off-target liability screen, this does not cover all possible interactions.[3][8] TXNIP itself can have complex roles in cancer, sometimes acting as a tumor suppressor by promoting apoptosis.[12] Therefore, inhibiting TXNIP in certain cancer cell lines could potentially have unintended consequences.
-
Recommendation: It is crucial to perform thorough characterization in your specific cancer cell line. Assess not only TXNIP inhibition but also key cellular processes such as proliferation, apoptosis, and relevant signaling pathways that are important for your cancer model. Be aware that the ultimate effects may not be solely due to TXNIP inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Species | Assay | Endpoint | Effective Concentration / IC50 | Reference |
| INS-1 | Rat | qPCR | TXNIP mRNA Inhibition | IC50 = 0.64 µM | [1][9][10] |
| INS-1 | Rat | Luciferase Assay | TXNIP Promoter Inhibition | ~70% inhibition at 1 µM | [1] |
| INS-1 | Rat | Western Blot | TXNIP Protein Inhibition | Dose-dependent | [1] |
| alpha TC1-6 | Mouse | Glucagon Secretion Assay | Glucagon Secretion Inhibition | Significant inhibition at 5 µM | [1][6][7] |
| Primary Islets | Human | RNA Sequencing | TXNIP Signaling Inhibition | Not specified | [3] |
| Primary Hepatocytes | Mouse | Glucose Output Assay | Glucagon-induced Glucose Output Inhibition | Dose-dependent (0-5 µM) | [1][6][7] |
Experimental Protocols
1. Quantification of TXNIP mRNA by qRT-PCR
-
Cell Seeding and Treatment: Seed INS-1 cells in 6-well plates. Once they reach the desired confluency, treat with this compound at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for rat TXNIP and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
2. Western Blot for TXNIP Protein
-
Cell Lysis: After treatment with this compound as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against TXNIP overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Hepatocyte Glucose Output Assay
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from mice by collagenase perfusion. Plate the cells on collagen-coated plates.
-
Treatment: After allowing the cells to adhere, treat them with this compound at various concentrations for 24 hours in a glucose-free medium.
-
Glucose Production: Wash the cells and incubate them in a glucose production buffer (e.g., glucose-free DMEM supplemented with lactate and pyruvate) with or without glucagon (100 nM) for 3-4 hours.
-
Glucose Measurement: Collect the supernatant and measure the glucose concentration using a commercial glucose oxidase assay kit.
-
Data Normalization: Normalize the glucose output to the total protein content of the cells in each well.
Visualizations
Caption: Dual mechanism of this compound action in pancreatic and liver cells.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research & Innovation | UAB News [uab.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound hydrochloride | TargetMol [targetmol.com]
- 12. Diabetes pathogenic mechanisms and potential new therapies based upon a novel target called TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
SRI-37330 Technical Support Center: Formulation and Administration Guide
Welcome to the technical support center for SRI-37330. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and administration of this compound, a potent and orally bioavailable TXNIP inhibitor.
Introduction:
While published preclinical data indicates that this compound has high oral bioavailability (approximately 95% in mice), researchers may encounter challenges in achieving consistent and effective in vivo results due to the compound's physicochemical properties, particularly its low aqueous solubility.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you develop successful formulation strategies and address common issues that can lead to suboptimal exposure and the appearance of poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: In vivo studies in mice have shown that this compound has an oral bioavailability of 95% with an oral half-life of 1.5 hours.[1]
Q2: What are the main challenges when formulating this compound for oral administration?
A2: The primary challenge is the low aqueous solubility of this compound.[3] This necessitates the use of specific vehicles, such as co-solvents or suspending agents, to ensure uniform dosing and adequate absorption. Improper formulation can lead to precipitation of the compound, resulting in variable exposure and reduced efficacy.
Q3: Which administration methods have been successfully used in preclinical studies?
A3: this compound has been successfully administered to mice orally through two main methods: dissolved in drinking water for continuous exposure and by oral gavage for precise dosing.[4][5]
Q4: Is this compound stable in common formulation vehicles?
A4: this compound has shown good stability in vehicles used for preclinical studies, such as drinking water and various suspension/solution formulations for oral gavage.[1][5] However, the stability of any specific formulation should be confirmed under your experimental conditions. For solutions prepared with DMSO, it is recommended to use them immediately for optimal results.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[6] By inhibiting TXNIP, this compound has been shown to inhibit glucagon secretion and function, reduce hepatic glucose production, and reverse hepatic steatosis in mouse models of diabetes.[4][7]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in aqueous solutions.
-
Question: I am trying to dissolve this compound in water or PBS for my experiments, but it is not dissolving. Why is this happening and what should I do?
-
Answer: this compound is reported to be insoluble in water.[3] Direct dissolution in aqueous buffers will not be effective. To achieve a solution, you must use organic solvents or a co-solvent system. For in vitro studies, DMSO is a common solvent.[5] For in vivo oral administration, you will need to prepare a suspension or a specialized solution as detailed in the protocols below.
Issue 2: I am observing precipitation in my formulation after preparation.
-
Question: I prepared a formulation for oral gavage, but I see solid particles settling at the bottom. How can I prevent this?
-
Answer: Precipitation indicates that the compound is not fully solubilized or uniformly suspended.
-
For suspensions: Ensure you are using a sufficient concentration of a suspending agent like carboxymethyl cellulose (CMC-Na) and that it is properly hydrated before adding the compound. Adequate mixing, such as vortexing or sonication, is crucial to create a homogenous suspension.
-
For solutions: If using a co-solvent system (e.g., DMSO, PEG300, Tween-80), ensure the solvents are added in the correct order and mixed thoroughly at each step.[3] The final concentration of the compound may be too high for the chosen vehicle system. You may need to adjust the formulation or the dose volume.
-
Issue 3: My in vivo results are inconsistent between animals.
-
Question: I am administering this compound via oral gavage, but I am seeing high variability in the biological response. What could be the cause?
-
Answer: Inconsistent in vivo results are often linked to non-uniform dosing.
-
Check your formulation: If you are using a suspension, it is critical to ensure it is uniformly mixed before drawing each dose. The compound can settle over time.
-
Verify gavage technique: Ensure accurate and consistent delivery to the stomach.
-
Consider the vehicle: The choice of vehicle can impact absorption. Ensure the vehicle is appropriate for your animal model and does not interfere with the biological endpoint being measured.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 95% | [1][2] |
| In Vivo Half-life (oral) | 1.5 hours | [1] |
| IC50 for TXNIP mRNA expression (in INS-1 cells) | 0.64 µM | [4] |
Table 2: Example Formulations for Oral Administration of this compound
| Formulation Type | Components | Use Case | Reference |
| Suspension | This compound, 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water | Oral Gavage | [8] |
| Solution | This compound, DMSO, PEG300, Tween-80, Saline | Oral Gavage | [3][5] |
| Suspension | This compound, Corn oil (with initial dissolution in DMSO) | Oral Gavage | [3] |
| Solution | This compound dissolved in drinking water | Ad libitum Dosing | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% CMC-Na)
-
Prepare the vehicle: Weigh out 0.5 g of carboxymethyl cellulose sodium (CMC-Na). Slowly add it to 100 mL of sterile, purified water while stirring vigorously to prevent clumping. Continue to stir until a clear, viscous solution is formed. This may take several hours.
-
Weigh the compound: Accurately weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of this compound for 10 mL of vehicle).
-
Create the suspension: Add the weighed this compound powder to the prepared 0.5% CMC-Na vehicle.
-
Homogenize: Vortex the mixture vigorously for 5-10 minutes. If necessary, use a sonicator to ensure a fine, uniform suspension.
-
Administration: Before each administration, vortex the suspension thoroughly to ensure uniformity.
Protocol 2: Preparation of this compound Solution for Oral Gavage (Co-Solvent System)
This protocol is adapted from a common formulation for poorly soluble compounds and should yield a clear solution of at least 5 mg/mL.[5]
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Add PEG300: In a new tube, take 100 µL of the DMSO stock solution. Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until the solution is clear.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution will have the this compound at the desired concentration (e.g., 5 mg/mL in this example) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: This solution should be used immediately after preparation for optimal results.
Visualizations
Caption: Mechanism of action for this compound in inhibiting TXNIP.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivochem.com [invivochem.com]
Inconsistent results with SRI-37330 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during experiments with SRI-37330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2] Its primary mechanism involves the inhibition of TXNIP expression, which in turn leads to a reduction in glucagon secretion and a decrease in hepatic glucose production.[1][3][4] This makes it a promising candidate for type 2 diabetes research.[1]
Q2: What are the key downstream effects of this compound administration observed in pre-clinical models?
In pre-clinical studies using mouse models of both type 1 and type 2 diabetes, this compound has been shown to:
-
Improve overall glucose homeostasis.[4]
Notably, this compound's effects are achieved without causing hypoglycemia.[3][7]
Troubleshooting Guide for Inconsistent Results
While this compound has demonstrated robust and reproducible effects in various models, inconsistencies in experimental outcomes can arise from several factors. This guide provides a structured approach to troubleshooting.
Problem: I am not observing the expected decrease in TXNIP expression after this compound treatment in my cell-based assay.
Possible Causes and Solutions:
-
Cell Line and Culture Conditions: The effect of this compound on TXNIP expression has been validated in rat INS-1 cells, as well as in primary mouse and human islets.[4] Ensure you are using a responsive cell line. High glucose conditions are known to induce TXNIP expression; the inhibitory effect of this compound is typically observed in the context of high glucose.[4]
-
Compound Concentration and Treatment Duration: The reported IC50 for TXNIP mRNA expression inhibition in INS-1 cells is 0.64 μM.[1][2][4] A 24-hour treatment period with 1 μM this compound has been shown to effectively inhibit both TXNIP mRNA and protein levels.[1] Verify that your experimental concentrations and durations are within the effective range.
-
Compound Integrity: Improper storage can affect the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
Problem: My in vivo study with this compound is not showing a significant effect on blood glucose levels in diabetic mice.
Possible Causes and Solutions:
-
Animal Model: this compound has shown efficacy in streptozotocin (STZ)-induced and obesity-induced (db/db) diabetic mouse models.[3][4][6] Confirm that your chosen animal model is appropriate and that the diabetic phenotype is well-established before initiating treatment.
-
Route of Administration and Dosage: this compound is orally bioavailable.[1][3][4] A common and effective administration method is providing the compound in the drinking water at a concentration that results in a dose of approximately 100 mg/kg/day.[1] This method led to the normalization of blood glucose in db/db mice within days.[3] Ensure the dosage and administration route are consistent with published protocols.
-
Treatment Duration: While effects on blood glucose can be seen within days, longer-term studies of 3 to 4 weeks have demonstrated sustained improvement in glucose homeostasis.[1][4] Consider if a longer treatment duration is necessary to observe a significant effect in your model.
-
Glucagon Levels: A key mechanism of this compound is the reduction of serum glucagon.[3][4] If blood glucose is not decreasing, consider measuring serum glucagon levels to determine if the compound is having its expected effect on this hormone.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value/Concentration | Duration | Reference |
| TXNIP mRNA Inhibition (IC50) | INS-1 cells | 0.64 μM | N/A | [1][2][4] |
| TXNIP Promoter Activity Inhibition | INS-1 cells | 1 μM | 24 hours | [1] |
| TXNIP mRNA & Protein Inhibition | INS-1 cells | 1 μM | 24 hours | [1] |
| Glucagon Secretion Inhibition | TC1-6 cells | 5 μM | 24 hours | [1] |
| Glucagon-induced Glucose Output Inhibition | Primary hepatocytes | 0-5 μM | 24 hours | [1] |
| In vivo Dosage (Oral) | C57BL/6J mice, db/db mice | 100 mg/kg (in drinking water) | 3 weeks | [1] |
Key Experimental Protocols
1. In Vitro TXNIP Expression Assay
-
Cell Line: Rat INS-1 cells.
-
Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Induce high glucose conditions (e.g., 25 mM glucose) and treat with varying concentrations of this compound (e.g., 0-10 μM) for 24 hours.
-
Analysis:
-
mRNA: Harvest cells, extract RNA, and perform qRT-PCR to quantify TXNIP mRNA levels. Normalize to a housekeeping gene.
-
Protein: Lyse cells and perform Western blotting to detect TXNIP protein levels. Normalize to a loading control like β-actin.
-
2. In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male, 8-week old db/db mice.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Treatment: Administer this compound in the drinking water to achieve a dose of approximately 100 mg/kg/day. The control group receives regular drinking water.
-
Monitoring:
-
Measure non-fasting blood glucose levels daily or every few days.
-
Measure body weight regularly.
-
At the end of the study (e.g., 4 weeks), measure fasting blood glucose and serum insulin and glucagon levels.
-
-
Additional Analyses: Consider performing glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) to assess glucose homeostasis.[4]
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
Potential for SRI-37330 to induce hypoglycemia
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for SRI-37330 to induce hypoglycemia. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule that functions as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] Its primary anti-diabetic effect is achieved by reducing blood glucose levels.[4][5] This is accomplished mainly through the lowering of serum glucagon levels and the inhibition of basal hepatic glucose production.[4][5][6] The mechanism of this compound is distinct from many currently available anti-diabetic therapies.[4]
Q2: Does this compound have the potential to induce hypoglycemia?
A2: Preclinical studies in mouse models have consistently demonstrated that this compound does not induce hypoglycemia.[4][7] Even in experiments designed to provoke low blood sugar, such as insulin-induced hypoglycemia, this compound did not cause any hypoglycemic events.[4][5] This favorable safety profile is a key characteristic of the compound.
Q3: How does this compound avoid causing hypoglycemia?
A3: The low risk of hypoglycemia with this compound is attributed to its specific mechanism of action. The compound's inhibitory effect on glucagon secretion from pancreatic alpha cells is not observed under low glucose conditions.[4] This glucose-dependent regulation helps to prevent a drop in blood glucose to dangerously low levels.
Q4: How does this compound compare to other oral anti-diabetic drugs in terms of efficacy?
A4: In preclinical mouse models, this compound has been shown to achieve better blood glucose control compared to metformin and empagliflozin, two leading oral anti-diabetic drugs.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected drop in blood glucose during in vivo studies. | While this compound has not been shown to cause hypoglycemia, other experimental factors could be at play. This could include incorrect dosing of other administered substances (e.g., insulin), errors in blood glucose measurement, or underlying health issues in the animal model. | Verify the concentration and dosage of all administered compounds. Calibrate your glucometer and ensure proper blood sampling technique. Review the health records of the animals to identify any pre-existing conditions. |
| Difficulty replicating the reported anti-diabetic effects of this compound. | The efficacy of this compound can be influenced by the specific animal model of diabetes used (e.g., streptozotocin-induced vs. genetic models like db/db mice).[4][5] Dosing regimen, including frequency and route of administration, is also a critical factor. | Ensure the selected animal model is appropriate for the study's objectives. Confirm that the dosing and administration protocol aligns with established effective methods for this compound. |
| In vitro results do not correlate with expected in vivo outcomes. | Discrepancies between in vitro and in vivo results can arise from differences in drug metabolism, bioavailability, and the complex physiological environment in vivo. | Consider performing pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's behavior in the whole-animal system. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound in mouse models.
Table 1: Effect of Oral this compound on Blood Glucose in Wild-Type C57BL/6J Mice
| Time Point | Non-Fasting Blood Glucose (mg/dL) - Control | Non-Fasting Blood Glucose (mg/dL) - this compound |
| Baseline | ~150 | ~150 |
| 3 Days | ~150 | ~130 |
| 1 Week | ~155 | ~135 |
| 2 Weeks | ~150 | ~130 |
| 3 Weeks | ~155 | ~135 |
Data extracted and estimated from graphical representations in the cited literature.[4]
Table 2: Effect of Oral this compound on Blood Glucose in db/db Mice (Model of Type 2 Diabetes)
| Time Point | Non-Fasting Blood Glucose (mg/dL) - Control | Non-Fasting Blood Glucose (mg/dL) - this compound |
| Baseline | ~500 | ~500 |
| 1 Week | ~550 | ~200 |
| 2 Weeks | ~580 | ~150 |
| 3 Weeks | ~600 | ~150 |
Data extracted and estimated from graphical representations in the cited literature.[4]
Experimental Protocols
1. Insulin Tolerance Test (ITT) to Assess Hypoglycemic Potential
This protocol is adapted from standard methods and the published research on this compound.
-
Animal Model: C57BL/6J mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading from the tail vein using a calibrated glucometer.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Insulin Challenge: After a specified pretreatment period with this compound, inject human insulin (e.g., 0.75 U/kg) intraperitoneally.
-
Serial Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.
-
Data Analysis: Plot blood glucose levels over time for both control and this compound treated groups. The primary outcome is to observe if this compound exacerbates the insulin-induced drop in blood glucose. In published studies, no significant difference was observed between the groups, indicating a lack of hypoglycemic liability for this compound.[4]
2. Glucagon Secretion Assay in Pancreatic Alpha-TC1-6 Cells
This protocol is based on the methodology used to evaluate the effect of this compound on glucagon secretion.
-
Cell Culture: Culture alpha-TC1-6 cells in appropriate media until they reach the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 1.67 mM) for a defined period (e.g., 1 hour).
-
Treatment: Treat the cells with this compound at various concentrations or a vehicle control in the low glucose KRBH.
-
Stimulation of Glucagon Secretion: To assess the effect on stimulated secretion, potent glucagon secretagogues like arginine and norepinephrine can be added. For basal secretion, no secretagogues are added.
-
Sample Collection: After the incubation period, collect the supernatant for glucagon measurement.
-
Glucagon Measurement: Quantify the amount of secreted glucagon using a commercial ELISA kit.
-
Data Normalization: Normalize the glucagon levels to the total protein content of the cells.
-
Analysis: Compare glucagon secretion in this compound-treated cells to control cells. Published findings show that this compound does not inhibit glucagon secretion under low glucose conditions.[4]
Visualizations
Caption: Mechanism of this compound in reducing blood glucose.
Caption: Troubleshooting workflow for unexpected hypoglycemia.
References
- 1. benchchem.com [benchchem.com]
- 2. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Long-term toxicity studies of SRI-37330
SRI-37330 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments involving this compound, with a focus on its toxicological profile based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as an inhibitor of thioredoxin-interacting protein (TXNIP).[1][2] By inhibiting TXNIP, this compound reduces glucagon secretion and function, lowers hepatic glucose production, and can reverse hepatic steatosis.[1][3][4] Its primary therapeutic potential lies in the treatment of type 1 and type 2 diabetes.[3][5]
Q2: What is the known safety and toxicity profile of this compound from preclinical studies?
Preclinical studies have indicated a favorable safety profile for this compound. It has demonstrated no cytotoxicity in vitro and no toxicity in mice, even at doses approximately 10 times higher than its therapeutic dose.[3][6] Furthermore, it has tested negative in Ames mutagenicity assays, for CYP450 inhibition, hERG inhibition, and in the Eurofins SafetyScreen for off-target liabilities.[3] The compound is reported to be well-tolerated in mice.[3][4]
Q3: Has this compound been tested in humans?
As of the latest available information, this compound has not yet reached clinical trials to study its safety and efficacy in humans.[5] However, it has been shown to be highly effective in human islet cells in vitro.[3][5]
Q4: What are the key in vitro cell lines used for studying this compound's effects?
Researchers have utilized INS-1 cells to study the inhibition of the human TXNIP promoter and TC1-6 cells to observe the effects on glucagon secretion.[1]
Q5: What animal models have been used to evaluate this compound?
This compound has been evaluated in mouse models of both type 1 and type 2 diabetes, including streptozotocin (STZ)-induced diabetic mice and obese diabetic db/db mice.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro TXNIP inhibition assays.
-
Possible Cause: Cell passage number and confluency can affect TXNIP expression.
-
Troubleshooting Tip: Ensure consistent cell passage numbers and seeding densities for all experiments. It is advisable to use cells within a validated passage range.
-
-
Possible Cause: Variability in compound preparation.
-
Troubleshooting Tip: this compound is typically dissolved in DMSO for in vitro use.[2] Ensure the DMSO is of high quality and that the stock solution is properly stored. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause: Glucose concentration in the culture medium.
-
Troubleshooting Tip: TXNIP expression is induced by glucose.[4] Standardize and report the glucose concentration in your cell culture medium to ensure reproducibility.
-
Issue 2: Unexpected adverse effects or mortality in animal studies.
-
Possible Cause: Formulation and stability of this compound in drinking water.
-
Troubleshooting Tip: If administering via drinking water, ensure the compound is fully dissolved and stable in the vehicle over the period of administration.[7] Prepare fresh solutions regularly and protect them from light if the compound is light-sensitive. Consider conducting a stability analysis of the formulation.
-
-
Possible Cause: Off-target effects at high doses.
-
Troubleshooting Tip: Although preclinical data suggests a high therapeutic index, if unexpected toxicity is observed, consider performing a dose-range-finding study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
-
-
Possible Cause: Animal strain-specific sensitivity.
-
Troubleshooting Tip: Be aware that different mouse strains can have varied responses to compounds. The initial studies were performed in C57BL/6J mice.[1] If using a different strain, a preliminary tolerability study is recommended.
-
Issue 3: Difficulty in replicating the anti-diabetic effects.
-
Possible Cause: Differences in the diabetic animal model.
-
Troubleshooting Tip: The severity and characteristics of diabetes can vary depending on the induction method (e.g., STZ dose and administration route) and the age and background of the animals. Ensure your diabetic model is well-characterized and consistent.
-
-
Possible Cause: Timing of treatment initiation.
-
Troubleshooting Tip: The therapeutic effect may vary depending on whether the treatment is prophylactic or initiated after the onset of overt diabetes. The experimental design should clearly define the treatment window.[6]
-
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect |
| TXNIP mRNA Expression (IC50) | INS-1 | 0.64 µM | Inhibition of endogenous TXNIP mRNA expression |
| Human TXNIP Promoter Activity | INS-1 | 1 µM (24h) | ~70% inhibition |
| TXNIP mRNA and Protein Levels | INS-1 | 1 µM (24h) | Inhibition |
| Polymerase II Binding | INS-1 | 5 µM (24h) | Inhibition of binding to the E-box motif of the TXNIP promoter |
| Glucagon Secretion | TC1-6 | 5 µM (24h) | Lowered glucagon secretion |
| Glucagon-induced Glucose Output | Primary Hepatocytes | 0-5 µM (24h) | Inhibition |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Administration | Dose | Duration | Key Findings |
| Male C57BL/6J mice | Oral (in drinking water) | 100 mg/kg/day | 3 weeks | Well tolerated, lowered serum glucagon, inhibited hepatic glucose production, improved glucose homeostasis.[1] |
| Obese diabetic db/db mice | Oral (in drinking water) | Not specified | Not specified | Normalization of blood glucose within days.[3] |
| STZ-induced diabetic mice | Oral | Not specified | Not specified | Rescued mice from diabetes.[3] |
Experimental Protocols
Protocol 1: General In Vivo Long-Term Toxicity Study in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Divide animals into a vehicle control group and at least three this compound treatment groups (e.g., low, mid, and high dose). A typical high dose might be a multiple of the efficacious dose (e.g., 10x the therapeutic dose).
-
Formulation: Prepare this compound in the vehicle (e.g., drinking water).[7] Ensure homogeneity and stability of the formulation. Prepare fresh solutions as required.
-
Administration: Administer the compound orally via the drinking water for a specified duration (e.g., 28 days, 90 days).[7] Measure water consumption to calculate the actual dose ingested.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, activity).
-
Weekly: Record body weight and food/water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and record any gross pathological findings.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart).
-
Preserve organs in formalin for histopathological examination.
-
-
Data Analysis: Analyze all quantitative data (body weights, organ weights, hematology, clinical chemistry) using appropriate statistical methods. A veterinary pathologist should evaluate the histopathology slides.
Mandatory Visualization
Caption: Signaling pathway of this compound in regulating glucagon secretion.
Caption: Workflow for a preclinical long-term toxicity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 3. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 4. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. invivochem.com [invivochem.com]
Validation & Comparative
A Head-to-Head Battle in Blood Glucose Regulation: SRI-37330 vs. Metformin
A comprehensive comparison of the novel TXNIP inhibitor SRI-37330 and the first-line diabetes therapy metformin reveals distinct mechanisms of action and superior glucose-lowering efficacy of this compound in preclinical models. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their comparative performance, supported by experimental data and protocols.
In the ongoing quest for more effective treatments for diabetes, a novel small molecule, this compound, has emerged as a promising candidate, demonstrating potent anti-diabetic properties. This has prompted a critical comparison with metformin, the cornerstone of oral type 2 diabetes therapy for decades. Preclinical studies indicate that this compound not only matches but in some instances, surpasses the glucose-lowering effects of metformin, operating through a distinct and innovative mechanism of action.
Executive Summary of Comparative Efficacy
This compound has been shown to achieve superior blood glucose control compared to metformin in a streptozotocin (STZ)-induced mouse model of type 1 diabetes.[1] The primary mechanism of this compound involves the inhibition of Thioredoxin-Interacting Protein (TXNIP), which in turn reduces glucagon secretion and hepatic glucose production.[1][2][3][4] Metformin, on the other hand, primarily acts through the activation of AMP-activated protein kinase (AMPK), which also leads to a reduction in hepatic glucose output, but through a different signaling cascade.[1][5][6]
Data Presentation: Performance in Preclinical Models
The following tables summarize the quantitative data from comparative and individual studies of this compound and metformin in preclinical diabetes models.
Table 1: Comparative Efficacy of this compound and Metformin in STZ-Induced Diabetic Mice
| Treatment Group | Day 12 Blood Glucose (mg/dL) | Day 17 Blood Glucose (mg/dL) |
| STZ Control | ~450 | ~500 |
| STZ + this compound | ~200 | ~150 |
| STZ + Metformin | ~350 | ~300 |
Data extracted from graphical representations in Thielen et al., Cell Metabolism (2020).[1]
Table 2: Effects of this compound and Metformin on Key Metabolic Parameters
| Parameter | This compound | Metformin |
| Primary Mechanism | TXNIP Inhibition | AMPK Activation |
| Effect on Glucagon | Decreases secretion | No direct effect |
| Hepatic Glucose Production | Decreases | Decreases |
| Effect on Hepatic Steatosis | Reverses | Reduces |
| Model of Superiority | STZ-Induced Diabetes (T1D) | - |
| Efficacy in db/db mice (T2D) | Normalizes blood glucose | Lowers blood glucose |
Signaling Pathways: A Visual Comparison
The distinct mechanisms of this compound and metformin are visualized in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for the key comparative experiments.
Streptozotocin (STZ)-Induced Diabetes Mouse Model
This model is used to induce a state of hyperglycemia resembling type 1 diabetes through the destruction of pancreatic beta cells.
Detailed Steps:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ), typically at a dose of 50-60 mg/kg body weight per day for five consecutive days.
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels. Mice with blood glucose concentrations consistently above 250 mg/dL are considered diabetic and included in the study.
-
Treatment Groups: Diabetic mice are randomized into different treatment groups: a vehicle control group, an this compound group, and a metformin group.
-
Drug Administration:
-
Blood Glucose Monitoring: Non-fasting blood glucose levels are monitored at specified time points throughout the treatment period (e.g., on days 12, 15, 17, and 18 after the start of treatment).[1]
db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
Experimental Approach:
-
Animal Model: Male 8-week-old db/db mice are used as a model of severe type 2 diabetes.
-
This compound Administration: this compound is added to the drinking water.[1]
-
Metformin Administration: Metformin is typically administered via oral gavage or in drinking water, with doses around 150 mg/kg/day being effective.[7]
-
Outcome Measures: Non-fasting and fasting blood glucose levels are monitored. Studies have shown that this compound can lead to the normalization of blood glucose in these mice within days.[1] Additionally, this compound has been observed to reverse the severe fatty liver (hepatic steatosis) characteristic of this model.[1]
Conclusion
The preclinical evidence strongly suggests that this compound is a potent anti-diabetic agent with a distinct mechanism of action from metformin. Its ability to inhibit TXNIP, thereby reducing both glucagon secretion and hepatic glucose production, presents a novel and highly effective approach to blood glucose control. The superior efficacy of this compound in the STZ-induced diabetes model, a model of insulin deficiency, is particularly noteworthy and suggests its potential as a therapeutic for type 1 diabetes as well.[1] Furthermore, its beneficial effects on hepatic steatosis in the db/db mouse model point to broader metabolic benefits.[1]
While metformin remains a crucial and effective first-line therapy for type 2 diabetes, the promising preclinical data for this compound warrants further investigation in clinical trials to establish its safety and efficacy in humans. For researchers and drug development professionals, this compound represents a significant advancement in the understanding of diabetes pathophysiology and a promising new avenue for therapeutic intervention.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-37330 and Verapamil: Efficacy, Mechanism, and Experimental Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-37330 and verapamil, focusing on their therapeutic potential, particularly in the context of metabolic diseases like diabetes. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and visual representations of their molecular pathways.
At a Glance: this compound vs. Verapamil
| Feature | This compound | Verapamil |
| Primary Mechanism | Direct inhibitor of Thioredoxin-Interacting Protein (TXNIP) | L-type calcium channel blocker |
| Effect on TXNIP | Directly inhibits TXNIP expression | Indirectly reduces TXNIP expression |
| Therapeutic Area (investigational) | Type 1 and Type 2 Diabetes, Hepatic Steatosis | Type 1 Diabetes, Hypertension, Arrhythmias, Angina |
| Development Stage | Preclinical | Clinically approved for cardiovascular conditions; Investigational for diabetes |
Efficacy in Disease Models: A Data-Driven Comparison
While direct head-to-head clinical trials are not yet available, preclinical data for this compound and clinical data for verapamil in the context of diabetes offer valuable insights into their respective efficacies.
This compound: Preclinical Efficacy in Diabetes Mouse Models
This compound has demonstrated significant anti-diabetic effects in mouse models of both Type 1 and Type 2 diabetes.[1][2]
| Model | Key Findings | Reference |
| Streptozotocin (STZ)-Induced Diabetes (Type 1 Model) | Protected mice from developing diabetes.[1] | [1] |
| db/db Mice (Type 2 Model) | Normalized blood glucose levels within days of treatment.[1] Reduced hepatic glucose production and reversed hepatic steatosis.[2] Outperformed metformin and empagliflozin in controlling blood sugar in one study. | [1][2] |
Verapamil: Clinical Efficacy in Type 1 Diabetes
Verapamil, a long-standing treatment for cardiovascular conditions, has been investigated for its potential to preserve beta-cell function in patients with newly diagnosed Type 1 diabetes.[3][4]
| Clinical Trial | Key Findings | Reference |
| Ver-A-T1D | Investigated the effect of 360mg sustained-release verapamil daily on preserving beta-cell function.[4] | [4] |
| CLVer Study | Daily oral verapamil improved insulin secretion by 30% over the first year in children with newly diagnosed Type 1 diabetes compared to placebo. | |
| UAB Clinical Trial | Showed that verapamil helps preserve beta-cell function, leading to higher endogenous insulin production and reduced reliance on external insulin.[3] | [3] |
Delving into the Mechanisms of Action
The distinct primary mechanisms of this compound and verapamil converge on the regulation of Thioredoxin-Interacting Protein (TXNIP), a key player in cellular stress and apoptosis.
This compound: A Direct Inhibitor of TXNIP
This compound acts as a direct inhibitor of TXNIP.[5] By binding to and inhibiting TXNIP, this compound is thought to protect pancreatic beta cells from apoptosis and improve their function.[6] This direct action on a central regulator of cellular stress makes it a targeted therapeutic approach for diseases like diabetes where beta-cell preservation is crucial.[7]
Verapamil: An Indirect Modulator of TXNIP
Verapamil is a well-established L-type calcium channel blocker.[8] Its therapeutic effects in cardiovascular diseases stem from its ability to relax blood vessels and reduce heart rate.[9] In the context of diabetes, verapamil's efficacy is linked to its ability to indirectly reduce the expression of TXNIP.[10] By blocking calcium influx into cells, verapamil initiates a signaling cascade that ultimately leads to decreased TXNIP levels, thereby promoting beta-cell survival.[11]
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind the efficacy data is critical for a comprehensive evaluation.
This compound: Preclinical Study Designs
The promising preclinical results for this compound were obtained from well-established mouse models of diabetes.
Streptozotocin (STZ)-Induced Diabetes Model (Type 1):
-
Objective: To assess the ability of this compound to prevent the onset of diabetes.
-
Method: Mice are injected with STZ, a chemical that is toxic to pancreatic beta cells, to induce a condition mimicking Type 1 diabetes.[12][13][14] Treatment with this compound is initiated to evaluate its protective effects on beta cells.[1]
-
Key Parameters Measured: Blood glucose levels, insulin levels, and pancreatic histology.[15]
db/db Mouse Model (Type 2):
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of obesity-induced diabetes.
-
Method: db/db mice, which have a genetic mutation leading to obesity and insulin resistance, are used.[16][17] this compound is administered to these mice, often in their drinking water, to assess its impact on metabolic parameters.[1]
-
Key Parameters Measured: Blood glucose levels, body weight, hepatic glucose production, and markers of fatty liver disease.[18][19]
Verapamil: Clinical Trial Design in Type 1 Diabetes
The clinical investigation of verapamil for Type 1 diabetes has been conducted through rigorous, placebo-controlled trials.
Ver-A-T1D Clinical Trial:
-
Objective: To determine if verapamil can preserve beta-cell function in adults with newly diagnosed Type 1 diabetes.[4]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[20]
-
Participants: Adults (18-45 years old) diagnosed with Type 1 diabetes within the last 6 weeks.[4]
-
Intervention: Oral administration of 360 mg sustained-release verapamil or placebo once daily for 12 months.[3]
-
Primary Endpoint: Change in stimulated C-peptide response (a measure of insulin production) after a mixed-meal tolerance test.[20]
Conclusion and Future Directions
This compound and verapamil represent two distinct yet related approaches to tackling diseases characterized by cellular stress and apoptosis, particularly diabetes. This compound, with its direct and specific inhibition of TXNIP, shows great promise in preclinical models and warrants further investigation in human clinical trials. Verapamil, a well-established drug, has demonstrated a potential new application in preserving beta-cell function in Type 1 diabetes, offering a readily available therapeutic option if further confirmed.
For the research and drug development community, the comparative study of these two molecules provides a fascinating insight into targeted versus broader-acting pharmacological interventions. Future head-to-head studies will be invaluable in elucidating the relative therapeutic potential of directly targeting TXNIP versus the pleiotropic effects of calcium channel blockade. The ongoing exploration of both this compound and verapamil holds significant promise for advancing the treatment of diabetes and other related metabolic disorders.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Investigating the effect of verapamil on preservation of beta-cell function in adults with newly diagnosed type 1 diabetes mellitus (Ver-A-T1D): protocol for a randomised, double-blind, placebo-controlled, parallel-group, multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 13. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 15. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
SRI-37330: A Targeted Alternative to Non-Specific TXNIP Inhibitors in Metabolic Disease Research
A new front is opening in the battle against metabolic diseases with the emergence of SRI-37330, a potent and specific inhibitor of Thioredoxin-Interacting Protein (TXNIP). This novel small molecule offers researchers a more precise tool for investigating the role of TXNIP in disease pathology, overcoming the limitations of broader-acting agents like verapamil. This guide provides a comprehensive comparison of this compound with other TXNIP inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.
Thioredoxin-interacting protein (TXNIP) has been identified as a critical regulator in the pathophysiology of diabetes and other metabolic disorders.[1] Its upregulation in response to high glucose levels contributes to pancreatic beta-cell apoptosis and dysfunction.[2] Consequently, inhibiting TXNIP has become a promising therapeutic strategy. This compound (also known as TIX100) is a novel, orally bioavailable small molecule designed to specifically inhibit TXNIP expression.[3][4]
Performance Comparison of TXNIP Inhibitors
This compound distinguishes itself from other molecules with TXNIP-inhibiting properties, such as the calcium channel blocker verapamil, primarily through its specificity. While verapamil has been shown to reduce TXNIP expression, this effect is a secondary consequence of its action on L-type calcium channels and is therefore non-specific.[5][6] this compound, on the other hand, directly targets the TXNIP signaling pathway without affecting calcium channels, thus avoiding the cardiovascular side effects associated with verapamil.[5][6]
Recent studies have begun to quantify the efficacy of this compound and compare it to existing diabetes treatments. In preclinical models, this compound has demonstrated superior glycemic control compared to metformin and empagliflozin, two widely used oral anti-diabetic drugs.[7]
| Inhibitor | Target | IC50 (TXNIP mRNA inhibition) | Mechanism of Action | Known Off-Target Effects |
| This compound | TXNIP Expression | 0.64 μM[3] | Directly inhibits TXNIP promoter activity[8] | None reported; does not affect calcium channels[5] |
| Verapamil | L-type Calcium Channels | Not directly reported for TXNIP | Indirectly reduces TXNIP expression by decreasing intracellular calcium[9] | Blocks L-type calcium channels, leading to cardiovascular effects (hypotension, etc.)[3] |
| Allopurinol & Quercetin | Xanthine Oxidase & others | Not directly reported for TXNIP | Combined activity results in TXNIP inhibition[9] | Broad; affects multiple pathways beyond TXNIP |
Table 1: Comparative profile of this compound and other TXNIP inhibitors.
In Vivo Efficacy: this compound vs. Standard Diabetes Therapies
A key study demonstrated the potent anti-diabetic effects of this compound in mouse models of both type 1 and type 2 diabetes, where it outperformed metformin and empagliflozin in normalizing blood glucose levels.[7]
| Treatment Group | Outcome |
| This compound | Normalization of blood glucose[7] |
| Metformin | Improved glucose homeostasis[3] |
| Empagliflozin | Improved glucose homeostasis[3] |
Table 2: In vivo comparison of this compound with first-line oral anti-diabetic drugs in mouse models.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms at play and to aid in the design of future experiments, the following diagrams illustrate the TXNIP signaling pathway and a general workflow for comparing TXNIP inhibitors.
References
- 1. Glucose-stimulated Expression of Txnip Is Mediated by Carbohydrate Response Element-binding Protein, p300, and Histone H4 Acetylation in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Thioredoxin-Interacting Protein (TXNIP): A Potential Target for Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. pharmacytimes.com [pharmacytimes.com]
A Head-to-Head Comparison of SRI-37330 and SGLT2 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel experimental compound SRI-37330 and the established class of SGLT2 inhibitors. The information is based on available preclinical data, with a focus on mechanism of action, efficacy in animal models, and underlying signaling pathways.
Executive Summary
This compound is a preclinical drug candidate that acts as an inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1][2][3] Its primary mechanism involves reducing glucagon secretion and hepatic glucose production.[1][4][5] In contrast, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors are an approved class of drugs for type 2 diabetes that lower blood glucose by promoting urinary glucose excretion.[6][7][8] While both agents demonstrate potent glucose-lowering effects in preclinical models, their distinct mechanisms of action suggest different therapeutic profiles and potential applications. This compound shows promise for both type 1 and type 2 diabetes, with the added benefit of reducing fatty liver.[4][5][9] SGLT2 inhibitors, on the other hand, have demonstrated significant cardiovascular and renal protective benefits in large clinical trials, independent of their glucose-lowering effects.[10][11][12][13]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Method | Model System | Concentration/Dose | Result | Citation |
| TXNIP mRNA Expression Inhibition | qPCR | INS-1 rat insulinoma cells | IC50 = 0.64 µM | Inhibited endogenous TXNIP mRNA expression. | [2][14] |
| TXNIP Promoter Activity Inhibition | Luciferase Reporter Assay | INS-1 cells | 1 µM (24h) | Inhibited the activity of the human TXNIP promoter. | [1] |
| Glucagon Secretion | ELISA | TC1-6 mouse alpha cells | 5 µM (24h) | Lowered glucagon secretion. | [1] |
| Glucagon-induced Glucose Output | Glucose Measurement | Primary mouse hepatocytes | 0-5 µM (24h) | Inhibited glucagon-induced glucose output. | [1][15] |
| Blood Glucose Lowering | In vivo | Streptozotocin (STZ)-induced diabetic mice | 100 mg/kg (in drinking water, 3 weeks) | Reversed diabetes. | [1] |
| Hepatic Glucose Production | In vivo | Male C57BL/6J mice | 100 mg/kg (in drinking water, 3 weeks) | Inhibited hepatic glucose production. | [1] |
| Hepatic Steatosis | In vivo | Obesity-induced diabetic mice | 100 mg/kg (in drinking water) | Reversed hepatic steatosis. | [1] |
Table 2: Head-to-Head Comparison of this compound and Empagliflozin in a Mouse Model of STZ-Induced Diabetes
| Parameter | Treatment Group | Result | Citation |
| Non-fasting Blood Glucose | This compound | Achieved slightly better blood glucose control than empagliflozin. | [16] |
| Empagliflozin | Improved glucose homeostasis compared to untreated control. | [16] | |
| Urine Glucose | This compound | More than 10-fold lower than empagliflozin-treated animals. | [16] |
| Empagliflozin | Increased urinary glucose excretion as expected. | [16] | |
| Serum Triglycerides | This compound | The only treatment that resulted in significantly lower serum triglycerides. | [16] |
| Empagliflozin | No significant effect on serum triglycerides compared to untreated control. | [16] |
Signaling Pathways
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of TXNIP. In pancreatic alpha cells, this leads to a reduction in glucagon secretion. Independently of TXNIP, this compound also inhibits hepatic glucagon signaling, resulting in decreased hepatic glucose production.[16][17]
SGLT2 Inhibitors Signaling Pathway
SGLT2 inhibitors block the SGLT2 cotransporter in the proximal tubules of the kidney, leading to increased urinary glucose excretion.[6][7][8] Downstream of this primary effect, SGLT2 inhibitors have been shown to modulate several signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome, which may contribute to their cardiovascular and renal benefits.[18][19][20]
Experimental Protocols
This compound: Hyperinsulinemic-Euglycemic Clamp in Mice
This protocol is a summary of the general procedure used to assess insulin sensitivity and hepatic glucose production in conscious, unrestrained mice, as is relevant to the studies on this compound.[14][21]
-
Animal Preparation: Male C57BL/6J mice are used. Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) and the mice are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted for 5-6 hours before the clamp procedure.
-
Tracer Infusion: A continuous infusion of [3-³H]glucose is initiated to measure glucose turnover.
-
Basal Period: A 90-minute basal period allows for the determination of the basal rate of glucose appearance.
-
Clamp Period: A 120-minute hyperinsulinemic-euglycemic clamp is initiated with a continuous infusion of human insulin.
-
Euglycemia Maintenance: Blood glucose levels are monitored every 10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain euglycemia.
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity. The rate of endogenous glucose appearance is calculated to determine hepatic glucose production.
SGLT2 Inhibitors: Protocol for a Cardiovascular Outcomes Trial (Based on DECLARE-TIMI 58 for Dapagliflozin)
This protocol outlines the key elements of a large-scale, randomized, placebo-controlled trial to assess the cardiovascular outcomes of an SGLT2 inhibitor.[9][22][23]
-
Study Population: Patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease are enrolled.
-
Randomization: Patients are randomly assigned in a double-blind manner to receive either the SGLT2 inhibitor (e.g., dapagliflozin 10 mg daily) or a matching placebo, in addition to their standard of care.
-
Primary Endpoints: The trial is designed to assess two co-primary efficacy endpoints:
-
Time to first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, myocardial infarction, or ischemic stroke.
-
Time to first occurrence of a composite of cardiovascular death or hospitalization for heart failure.
-
-
Follow-up: Patients are followed for a median of several years, and data on clinical events, adverse events, and laboratory parameters are collected at regular intervals.
-
Statistical Analysis: The trial is designed to first establish non-inferiority of the SGLT2 inhibitor to placebo for MACE, and then to test for superiority for both primary endpoints.
Conclusion
This compound and SGLT2 inhibitors represent two distinct approaches to the management of hyperglycemia. This compound, with its novel mechanism of inhibiting TXNIP and modulating glucagon, shows promise in preclinical models for robust glucose lowering and amelioration of hepatic steatosis. Its unique mode of action, which does not rely on urinary glucose excretion, may offer advantages in certain patient populations.
SGLT2 inhibitors are a well-established class of drugs with a proven track record in large-scale clinical trials. Beyond their effective glucose-lowering capabilities, their significant benefits in reducing the risk of cardiovascular and renal events have positioned them as a cornerstone of therapy for many patients with type 2 diabetes. The downstream effects on signaling pathways such as AMPK and the NLRP3 inflammasome are areas of active research to fully elucidate these protective mechanisms.
Further research, including the progression of this compound into clinical trials, will be crucial to fully understand the comparative efficacy and safety of these two classes of drugs and to define their respective roles in the therapeutic landscape of metabolic diseases.
References
- 1. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Use of Empagliflozin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nephprn.accp.com [nephprn.accp.com]
- 4. Effects of dapagliflozin on cardiovascular outcomes in type 2 diabetes: Study protocol of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and mechanisms of SGLT2 inhibitors on the NLRP3 inflammasome, with a focus on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 9. ahajournals.org [ahajournals.org]
- 10. SGLT2 inhibitors and NLRP3 inflammasome: potential target in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Effect of Canagliflozin on Renal and Cardiovascular Outcomes across Different Levels of Albuminuria: Data from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. droracle.ai [droracle.ai]
- 17. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. droracle.ai [droracle.ai]
A New Frontier in Diabetes Therapy: SRI-37330 Outperforms Existing Treatments in Preclinical Models
For Immediate Release
Birmingham, AL – Researchers have unveiled compelling preclinical data on SRI-37330, a novel, orally bioavailable small molecule that demonstrates significant advantages over existing diabetes therapies. In studies using mouse models of both Type 1 and Type 2 diabetes, this compound not only achieved superior blood glucose control compared to metformin and empagliflozin but also demonstrated a unique mechanism of action that addresses key underlying pathologies of the disease, including hyperglucagonemia and hepatic steatosis.[1] These findings, published in Cell Metabolism, position this compound as a promising candidate for a new class of anti-diabetic drugs.[2][3][4]
This compound is a first-in-class inhibitor of thioredoxin-interacting protein (TXNIP), a protein implicated in pancreatic beta-cell apoptosis and dysfunction.[5][6] By inhibiting TXNIP, this compound has been shown to protect beta cells, reduce glucagon secretion, and decrease hepatic glucose production, offering a multi-faceted approach to diabetes management.[5][7]
Superior Glycemic Control and a Favorable Safety Profile
In a head-to-head comparison with the widely prescribed oral anti-diabetic drugs metformin and empagliflozin, this compound demonstrated superior efficacy in normalizing blood glucose levels in diabetic mouse models.[1] Strikingly, in a model of severe Type 2 diabetes (db/db mice), this compound normalized blood glucose within days of administration.[1][2] Furthermore, the compound was effective in a streptozotocin-induced model of Type 1 diabetes.[1]
A key advantage of this compound is its favorable safety profile. Unlike some existing therapies, this compound did not induce hypoglycemia, even in the context of insulin-induced low blood sugar.[2][8] This suggests a lower risk of dangerous side effects for patients.
A Novel Mechanism of Action
Current diabetes therapies primarily focus on enhancing insulin secretion, improving insulin sensitivity, or increasing glucose excretion.[9][10][11] this compound, however, operates through a distinct mechanism by targeting TXNIP. This leads to a reduction in glucagon levels, a hormone that raises blood sugar, and a decrease in the liver's production of glucose.[2][7][8] This dual action on both glucagon and hepatic glucose output sets it apart from many current treatments.
dot
Caption: Mechanism of action of this compound.
Addressing Unmet Needs: Fatty Liver Disease
Beyond its potent anti-diabetic effects, this compound also demonstrated a remarkable ability to reverse hepatic steatosis (fatty liver) in diabetic mice.[1][7] This suggests its potential as a therapeutic for non-alcoholic fatty liver disease (NAFLD), a common and serious comorbidity of Type 2 diabetes.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Blood Glucose in db/db Mice (Model of Type 2 Diabetes)
| Treatment Group | Duration | Mean Blood Glucose (mg/dL) | % Reduction from Control |
| Control (Vehicle) | 3 weeks | ~500 | - |
| This compound | 3 weeks | ~150 | ~70% |
Data adapted from Thielen et al., Cell Metabolism, 2020.
Table 2: Effect of this compound on Serum Glucagon and Hepatic Glucose Production in db/db Mice
| Parameter | Control (Vehicle) | This compound | % Change |
| Serum Glucagon (pg/mL) | ~150 | ~75 | ~50% reduction |
| Basal Hepatic Glucose Production (mg/kg/min) | ~14 | ~8 | ~43% reduction |
Data adapted from Thielen et al., Cell Metabolism, 2020.
Table 3: Comparison of this compound with Metformin and Empagliflozin in Streptozotocin-Induced Diabetic Mice (Model of Type 1 Diabetes)
| Treatment Group | Mean Blood Glucose (mg/dL) after 3 weeks |
| Control (Vehicle) | ~450 |
| Metformin | ~350 |
| Empagliflozin | ~300 |
| This compound | ~150 |
Data adapted from Thielen et al., Cell Metabolism, 2020.
Experimental Protocols
The robust findings for this compound are supported by rigorous experimental methodologies.
Animal Models
-
Type 2 Diabetes Model: Male, obese, and diabetic db/db mice were used. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.
-
Type 1 Diabetes Model: Diabetes was induced in C57BL/6J mice by multiple low-dose injections of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.[7]
Drug Administration
This compound was administered orally, either in the drinking water or by oral gavage, demonstrating its bioavailability and ease of administration.[7]
Key Experimental Procedures
-
Glucose Tolerance Test (GTT): After a period of fasting, mice were administered a bolus of glucose via intraperitoneal injection. Blood glucose levels were then measured at various time points to assess the ability of the animal to clear glucose from the bloodstream.[12][13][14]
-
Hyperinsulinemic-Euglycemic Clamp: This "gold standard" technique was used to assess insulin sensitivity and hepatic glucose production. A constant infusion of insulin was given to raise plasma insulin levels, while glucose was infused at a variable rate to maintain normal blood glucose levels. The rate of glucose infusion required is a measure of insulin sensitivity.
dot
Caption: Experimental workflow for a Glucose Tolerance Test.
Future Directions
The promising preclinical results for this compound warrant further investigation in human clinical trials to assess its safety and efficacy in patients with diabetes. Its unique mechanism of action and beneficial effects on both glucose control and liver health suggest it could become a valuable new tool in the fight against this global epidemic.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. TXNIP/TBP-2: A Master Regulator for Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. mmpc.org [mmpc.org]
- 12. mmpc.org [mmpc.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. youtube.com [youtube.com]
A Comparative Guide to Verapamil and SRI-37330: Mechanism of Action and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Verapamil, a well-established L-type calcium channel blocker, and SRI-37330, a novel inhibitor of Thioredoxin-Interacting Protein (TXNIP). While both compounds have been shown to modulate TXNIP, their primary mechanisms of action and target specificities differ significantly. This document aims to provide an objective analysis of their performance, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery and development efforts.
At a Glance: Key Differences
| Feature | Verapamil | This compound |
| Primary Target | L-type Calcium Channels | Thioredoxin-Interacting Protein (TXNIP) |
| Primary Mechanism | Blocks calcium influx through L-type calcium channels, leading to vasodilation and decreased cardiac contractility. | Directly inhibits the expression of TXNIP, a key regulator of cellular stress and metabolism. |
| TXNIP Inhibition | Indirect and non-specific, secondary to calcium channel blockade.[1][2][3][4] | Direct and specific inhibitor of TXNIP expression.[5] |
| Therapeutic Area | Cardiovascular diseases (hypertension, angina, arrhythmias).[4] | Investigational for Type 1 and Type 2 Diabetes.[5][6] |
| Key Downstream Effects | Reduced blood pressure, decreased heart rate. | Reduced glucagon secretion, decreased hepatic glucose production, reversal of hepatic steatosis.[5] |
| Side Effect Profile | Primarily cardiovascular (e.g., hypotension, bradycardia).[1] | Reported to have a favorable safety profile with minimal side effects in preclinical studies.[6] |
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data for Verapamil and this compound, highlighting their distinct potencies and target engagements.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Verapamil | L-type Calcium Channels | Electrophysiology (Whole-cell patch clamp) | IC50 | 0.3 - 10 µM (concentration and state-dependent) | [7] |
| This compound | TXNIP | qRT-PCR in INS-1 cells | IC50 (for mRNA expression inhibition) | 0.64 µM | [5] |
Signaling Pathways and Mechanisms of Action
Verapamil's Calcium Channel Blockade
Verapamil exerts its therapeutic effects by binding to and blocking voltage-gated L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle. By inhibiting the influx of calcium ions into these cells, Verapamil leads to vasodilation and a reduction in myocardial contractility and heart rate. Its indirect effect on TXNIP is believed to be mediated through the reduction of intracellular calcium levels.[1][4]
This compound's Direct Inhibition of TXNIP
This compound was specifically designed as a direct inhibitor of TXNIP expression.[5] TXNIP is a protein upregulated in response to cellular stress, including high glucose levels, and plays a role in apoptosis and inflammation. By inhibiting TXNIP, this compound has shown potential in preserving pancreatic beta-cell function, reducing glucagon secretion, and improving glucose homeostasis in preclinical models of diabetes.[3][5]
References
- 1. Frontiers | A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging [frontiersin.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. The Effect of Verapamil on TXNIP Gene Expression, GLP1R mRNA, FBS, HbA1c, and Lipid Profile in T2DM Patients Receiving Metformin and Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
TIX100 (SRI-37330): A Comparative Guide to a Novel Quinazoline-Based TXNIP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TIX100 (SRI-37330), a novel quinazoline sulfonamide derivative, with other relevant quinazoline derivatives and the non-specific thioredoxin-interacting protein (TXNIP) inhibitor, verapamil. TIX100 is a potent and specific inhibitor of TXNIP, a key regulator of cellular stress and metabolism, making it a promising therapeutic candidate for diabetes and other metabolic diseases.[1][2] This document compiles available preclinical data to facilitate an objective evaluation of its performance against other compounds.
Comparative Performance Data
The following tables summarize the quantitative data for TIX100 and comparable molecules. TIX100 demonstrates high potency in TXNIP inhibition and significant efficacy in preclinical models of diabetes.
Table 1: In Vitro Potency of TXNIP Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| TIX100 (this compound) | TXNIP mRNA expression | qRT-PCR | 0.64 µM | INS-1 | [1] |
| Verapamil | TXNIP expression (non-specific) | qPCR | ~100 µM | INS-1 | |
| Compound C-1 | TXNIP protein expression | Western Blot | Not Quantified | Min6 | [3][4] |
| Compound D-2 | TXNIP protein expression | Western Blot | Not Quantified | Min6 | [3][4] |
Note: While compounds C-1 and D-2 have been shown to decrease TXNIP expression, specific IC50 values are not available in the cited literature. Verapamil's inhibition of TXNIP is an indirect effect of its calcium channel blocking activity.
Table 2: In Vivo Efficacy of TIX100 in Diabetic Mouse Models
| Animal Model | Treatment | Key Findings | Reference |
| High-Fat Diet (HFD)-induced obese mice | Oral TIX100 | - Protected against glucose intolerance- Reduced hyperinsulinemia and hyperglucagonemia- 15% lower body weight compared to controls | |
| ob/ob mice (leptin-deficient) | Oral TIX100 | - Improved glucose control- 2.3% reduction in HbA1c- No significant effect on body weight | |
| Streptozotocin (STZ)-induced diabetic mice | Oral this compound | - Rescued mice from diabetes- Lowered serum glucagon levels- Reduced hepatic glucose production- Reversed hepatic steatosis |
Mechanism of Action: The TXNIP Signaling Pathway
TIX100 exerts its therapeutic effects by directly inhibiting the transcription of the TXNIP gene. Elevated glucose levels in diabetic states lead to increased TXNIP expression, which in turn promotes pancreatic β-cell apoptosis and dysfunction, in part through the activation of the NLRP3 inflammasome. By suppressing TXNIP, TIX100 helps to preserve β-cell function and improve glucose homeostasis.
Caption: TIX100 inhibits high glucose-induced TXNIP transcription, thereby blocking downstream NLRP3 inflammasome activation and β-cell apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro TXNIP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on TXNIP expression in a pancreatic β-cell line.
a) Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA
-
Cell Culture and Treatment:
-
Culture INS-1 rat insulinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a serial dilution of the test compound (e.g., TIX100) for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.[5]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[6]
-
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix on a suitable instrument (e.g., Applied Biosystems 7900HT).
-
Use primers specific for rat Txnip and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Primer sequences for rat Txnip:
-
Forward: 5'-TGTTCTCCAGGAAGGAGACACA-3'
-
Reverse: 5'-GGCATTGTTGTTATGGACCTGA-3'
-
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of Txnip mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
b) Western Blot for TXNIP Protein
-
Cell Lysis and Protein Quantification:
-
Following treatment as described above, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TXNIP (e.g., Cell Signaling Technology, #14715) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the TXNIP protein levels to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a test compound on glucose clearance in a mouse model of diabetes.
-
Animal Acclimatization and Fasting:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
-
Compound Administration:
-
Administer the test compound (e.g., TIX100) or vehicle control via oral gavage at a predetermined time before the glucose challenge.
-
-
Baseline Blood Glucose Measurement:
-
At time 0, obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Challenge:
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.
-
-
Post-Challenge Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC values between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating a novel TXNIP inhibitor and the logical relationship between TXNIP inhibition and its downstream effects.
Caption: A typical workflow for the preclinical evaluation of a novel TXNIP inhibitor, from initial in vitro screening to in vivo efficacy and safety studies.
References
- 1. Identification of thioredoxin-interacting protein (TXNIP) as a downstream target for IGF1 action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioredoxin-Interacting Protein Mediates NLRP3 Inflammasome Activation Involved in the Susceptibility to Ischemic Acute Kidney Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TXNIP inhibition in the treatment of type 2 diabetes mellitus: design, synthesis, and biological evaluation of quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioredoxin-Interacting Protein Stimulates Its Own Expression via a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TXNIP (D5F3E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
SRI-37330: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
SRI-37330 has emerged as a promising orally bioavailable inhibitor of thioredoxin-interacting protein (TXNIP), a key regulator in glucose homeostasis and cellular stress.[1][2] Its potential as a therapeutic agent for diabetes has been underscored by its ability to inhibit glucagon secretion, reduce hepatic glucose production, and reverse hepatic steatosis in preclinical models.[1][2] A critical aspect of its preclinical evaluation is its selectivity and cross-reactivity with other cellular targets. This guide provides a comprehensive comparison of this compound's performance against other cellular targets, supported by available experimental data.
Summary of Cross-Reactivity Data
This compound has demonstrated a favorable safety profile with a lack of significant off-target liabilities in broad screening panels.[1] The primary target of this compound is the inhibition of TXNIP expression, with a reported IC50 of 0.64 μM in INS-1 cells.[1]
Eurofins SafetyScreen Panel
This compound was evaluated for off-target interactions in a Eurofins Cerep-Panlabs SafetyScreen. In this screen, a compound is generally considered to have significant activity if it shows ≥50% inhibition of binding or activity at a given target. The results for this compound at a concentration of 10 µM were largely negative, indicating a high degree of selectivity.
| Target Class | Representative Targets Tested (Inhibition < 50%) |
| GPCRs | Adenosine A1, Adrenergic α1, Adrenergic α2, Adrenergic β1, Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1, Dopamine D2, Endothelin ET-A, GABA B, Galanin GAL1, Histamine H1, Histamine H2, Muscarinic M1, Muscarinic M2, Muscarinic M3, Neuropeptide Y Y1, Neurotensin NTS1, Opioid κ (KOP), Opioid μ (MOP), Opioid δ (DOP), Serotonin 5-HT1A, Serotonin 5-HT2, Somatostatin SST, Tachykinin NK1, Tachykinin NK2, Tachykinin NK3, Vasopressin V1 |
| Ion Channels | Ca2+ Channel (L-type, Verapamil site), K+ Channel (hERG), Na+ Channel (Site 2), Cl- Channel (GABA-gated) |
| Kinases | LCK, ZAP-70 |
| Nuclear Receptors | Estrogen ERα, Glucocorticoid GR |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Enzymes | Acetylcholinesterase (AChE), COX-1, COX-2, MAO-A, MAO-B, Nitric Oxide Synthase (NOS), PDE3, PDE4 |
This table is a representation of the types of targets included in such safety screens and the observed lack of significant activity for this compound at 10 µM. For a definitive list of all targets, direct consultation of the primary study's supplemental data is recommended.
Selectivity against Arrestin Family Proteins
Further studies have highlighted the specificity of this compound for TXNIP over other members of the arrestin family, to which TXNIP belongs. RNA sequencing of isolated human pancreatic islets treated with this compound demonstrated specific inhibition of TXNIP signaling without affecting other members of the arrestin family or general transcription.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for TXNIP promoter activity assay.
Detailed Experimental Protocols
TXNIP Promoter Activity Assay
This assay is designed to measure the effect of this compound on the transcriptional activity of the TXNIP promoter.
-
Cell Line: INS-1 (rat insulinoma cell line).
-
Reporter Plasmid: A luciferase reporter plasmid containing the human TXNIP promoter region.
-
Protocol:
-
INS-1 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are transiently transfected with the TXNIP promoter-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Following transfection, the medium is replaced with fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated for 24 hours to allow for treatment and reporter gene expression.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of inhibition of TXNIP promoter activity is calculated by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.
-
Glucagon Secretion Assay
This assay quantifies the effect of this compound on glucagon secretion from pancreatic alpha cells.
-
Cell Line: αTC1-6 (mouse pancreatic alpha cell line).
-
Protocol:
-
αTC1-6 cells are seeded in multi-well plates and cultured to the desired confluency.
-
The culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer bicarbonate buffer (KRBB) supplemented with a low glucose concentration (e.g., 1 mM).
-
Cells are then incubated in KRBB containing a stimulatory concentration of glucose (e.g., 1 mM, as low glucose stimulates glucagon secretion) with or without various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
After the incubation period, the supernatant is collected.
-
The concentration of glucagon in the supernatant is measured using a commercially available glucagon ELISA kit, following the manufacturer's protocol.
-
The total protein content of the cells in each well is determined using a protein assay (e.g., BCA assay) to normalize the glucagon secretion data.
-
Hepatic Glucose Output Assay
This assay assesses the impact of this compound on glucose production from primary liver cells.
-
Cells: Primary hepatocytes isolated from mice.
-
Protocol:
-
Primary hepatocytes are isolated from mouse livers by collagenase perfusion and plated on collagen-coated plates.
-
After attachment, the cells are washed with glucose-free medium and then incubated in a glucose production buffer (e.g., glucose-free DMEM) supplemented with gluconeogenic substrates (e.g., lactate and pyruvate).
-
The cells are treated with various concentrations of this compound or a vehicle control in the presence or absence of glucagon, which stimulates glucose production.
-
The incubation is carried out for a specific duration (e.g., 3-6 hours).
-
At the end of the incubation, the medium is collected, and the glucose concentration is measured using a glucose oxidase assay kit.
-
The total protein content in each well is determined for normalization of the glucose output data.
-
Conclusion
The available data strongly suggest that this compound is a highly selective inhibitor of TXNIP expression. Its minimal cross-reactivity with a wide range of other cellular targets, as indicated by the Eurofins SafetyScreen panel, underscores its potential for a favorable safety profile in therapeutic applications. The specificity for TXNIP over other arrestin family members further supports its targeted mechanism of action. The provided experimental protocols offer a basis for the continued investigation and validation of this compound's selectivity and efficacy. Further studies providing detailed IC50 or Ki values against a comprehensive panel of kinases and other enzymes would offer an even more granular understanding of its cross-reactivity profile.
References
Validating the Specificity of SRI-37330 for TXNIP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule SRI-37330 has emerged as a promising inhibitor of Thioredoxin-Interacting Protein (TXNIP), a key regulator of cellular stress and metabolism implicated in diabetes. This guide provides a comprehensive comparison of this compound with alternative TXNIP modulation strategies, supported by experimental data to validate its specificity.
Mechanism of Action: A Comparative Overview
This compound distinguishes itself from other TXNIP modulators through its specific mechanism of action. Unlike direct binders, this compound acts at the transcriptional level to suppress TXNIP expression. A comparison with other known TXNIP inhibitors reveals these distinct approaches.
| Compound/Method | Target | Mechanism of Action | Specificity |
| This compound | TXNIP Gene Promoter | Inhibits transcriptional activity of the TXNIP promoter, reducing mRNA and protein expression.[1][2] | High |
| Verapamil | L-type Calcium Channels | Blocks calcium influx, leading to a downstream, non-specific reduction in TXNIP gene expression.[2][3] | Low |
| Quinazoline Derivatives (D-2, C-1) | TXNIP Protein | Accelerates the degradation of the TXNIP protein. | High |
Quantitative Data Summary
This compound has demonstrated potent and specific inhibition of TXNIP expression. The following table summarizes key quantitative data for this compound and its comparators.
| Parameter | This compound | Verapamil | Quinazoline Derivatives (D-2, C-1) |
| IC50 for TXNIP mRNA Inhibition | 0.64 μM (in INS-1 cells)[4][5] | Not applicable (indirect mechanism) | Not reported |
| TXNIP Promoter Inhibition | ~70% inhibition of human TXNIP promoter activity in INS-1 cells.[1][6] | Indirectly inhibits via calcium signaling.[3] | Not applicable |
| Off-Target Effects | No significant off-target liabilities were identified in a Eurofins SafetyScreen panel; notably, no inhibition of calcium channels was observed.[7][8] | Broad activity as a calcium channel blocker, leading to significant off-target cardiovascular effects.[3][9] | Off-target profile not extensively reported. |
| Effect on TXNIP Signaling (RNA-seq) | TXNIP was the 7th most downregulated gene out of 42 in human islets.[3][10] | TXNIP was the 192nd most downregulated gene out of 619 in human islets.[3][10] | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to establish the specificity of this compound for TXNIP.
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay quantifies the effect of this compound on the transcriptional activity of the TXNIP promoter.
-
Cell Culture and Transfection:
-
INS-1 cells are cultured in 12-well plates.
-
Cells are transiently co-transfected with a firefly luciferase reporter plasmid containing the human TXNIP promoter (e.g., pGL3-TXNIP) and a Renilla luciferase control plasmid (e.g., pRL-TK) for normalization, using a suitable transfection reagent.[1]
-
-
Compound Treatment:
-
Four hours post-transfection, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or vehicle control.[1]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The normalized luciferase activity in this compound-treated cells is compared to that in vehicle-treated cells to determine the percentage of inhibition of TXNIP promoter activity.
-
Quantitative Real-Time PCR (qRT-PCR) for TXNIP mRNA Expression
This method is used to measure the levels of TXNIP mRNA in response to this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Cells (e.g., INS-1, primary mouse islets, or human islets) are treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
-
Real-Time PCR:
-
qPCR is performed using primers specific for TXNIP and a reference gene (e.g., β-actin) for normalization.
-
The reaction is run on a real-time PCR system, and the cycle threshold (Ct) values are recorded.
-
-
Data Analysis:
-
The relative expression of TXNIP mRNA is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treatment groups to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is employed to determine if this compound affects the binding of transcription factors, such as Polymerase II (Pol II), to the TXNIP promoter.
-
Cross-linking and Chromatin Preparation:
-
Cells are treated with this compound or vehicle.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[13]
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-Pol II) or a negative control IgG.[14]
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
-
DNA Purification:
-
The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
-
Analysis:
-
The amount of TXNIP promoter DNA in the immunoprecipitated samples is quantified by qPCR using primers flanking the E-box motif in the TXNIP promoter.[1]
-
Enrichment is calculated relative to the input and the IgG control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the specificity of this compound.
Caption: this compound inhibits TXNIP expression at the transcriptional level.
Caption: Workflow for validating the specificity of this compound.
References
- 1. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound HCl | Mechanism | Concentration [selleckchem.com]
- 6. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel class of oral, non-immunosuppressive, beta cell-targeting, TXNIP-inhibiting T1D drugs is emerging [frontiersin.org]
- 11. med.emory.edu [med.emory.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Protocol for the fast chromatin immunoprecipitation (ChIP) method | Springer Nature Experiments [experiments.springernature.com]
SRI-37330 Demonstrates Superior Efficacy in Preclinical Diabetes Models Compared to Standard-of-Care Agents
For Immediate Release
Birmingham, AL – Preclinical research highlights the significant potential of SRI-37330, a novel, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP), in the management of diabetes. Studies conducted in established mouse models of both Type 1 and Type 2 diabetes reveal that this compound not only effectively restores glucose homeostasis but also demonstrates superior glycemic control compared to current leading oral anti-diabetic medications, metformin and empagliflozin.[1][2] These findings position this compound as a promising therapeutic candidate, particularly for patient populations that may be unresponsive to existing treatments due to its distinct mechanism of action.
This compound's therapeutic effects stem from its inhibition of TXNIP, a protein implicated in pancreatic beta-cell apoptosis and dysfunction.[3][4] By targeting TXNIP, this compound has been shown to inhibit glucagon secretion, reduce hepatic glucose production, and reverse hepatic steatosis in mouse models.[5][6][7] This multifaceted approach to lowering blood glucose distinguishes it from many current diabetes therapies.
Comparative Efficacy in a Type 1 Diabetes Model
In a key study utilizing a streptozotocin (STZ)-induced model of Type 1 diabetes in mice, this compound exhibited greater efficacy in controlling blood glucose levels than both metformin and empagliflozin.[1][2] This suggests that this compound's mechanism may offer a more potent anti-hyperglycemic effect in conditions of severe insulin deficiency.
Table 1: Comparative Efficacy of this compound in a Streptozotocin-Induced Diabetes Mouse Model
| Treatment Group | Endpoint | Result | Reference |
| This compound | Blood Glucose Control | Superior to metformin and empagliflozin | [1][2] |
| Metformin | Blood Glucose Control | Less effective than this compound | [1] |
| Empagliflozin | Blood Glucose Control | Less effective than this compound | [1] |
Efficacy in a Type 2 Diabetes Model
This compound has also demonstrated robust efficacy in the db/db mouse model, a well-established model of obesity-induced Type 2 diabetes. Oral administration of this compound to these mice led to the normalization of blood glucose levels.[5] The compound effectively rescued the mice from the diabetic phenotype, highlighting its potential in treating insulin-resistant states.[5][8]
Table 2: Efficacy of this compound in the db/db Mouse Model of Type 2 Diabetes
| Parameter | Observation | Reference |
| Blood Glucose | Normalized with this compound treatment | [5] |
| Hepatic Steatosis (Fatty Liver) | Reversed with this compound treatment | [5][6] |
| Glucagon Secretion | Inhibited by this compound | [5][6] |
| Hepatic Glucose Production | Reduced by this compound | [5][6] |
While direct experimental data in models explicitly defined as "resistant" to other drugs is not yet available, the unique mechanism of action of this compound suggests its potential utility in such cases. Standard diabetes therapies like metformin (which primarily reduces hepatic glucose production and improves insulin sensitivity) and SGLT2 inhibitors like empagliflozin (which increase glucose excretion) operate through pathways distinct from TXNIP inhibition. Therefore, this compound may circumvent the mechanisms that lead to resistance to these other agents.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model
The STZ-induced diabetes model is a standard method for mimicking Type 1 diabetes, where pancreatic beta cells are selectively destroyed.[5]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Diabetes: Mice receive multiple low doses of streptozotocin (e.g., 40-50 mg/kg body weight) administered intraperitoneally for five consecutive days. This regimen induces a gradual and consistent hyperglycemia.
-
Treatment Administration: Following the development of overt diabetes (confirmed by blood glucose measurements), this compound is administered orally, often mixed in the drinking water or via oral gavage.[5][9] Comparative arms of the study would receive metformin or empagliflozin through a similar route of administration.
-
Monitoring: Blood glucose levels are monitored regularly throughout the study period. Other parameters such as body weight, food and water intake, and serum insulin and glucagon levels may also be assessed.
db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and Type 2 diabetes.
-
Animal Model: Male db/db mice are used, which have a spontaneous mutation in the leptin receptor gene, leading to a diabetic phenotype.
-
Treatment Administration: this compound is typically administered orally, for example, by being added to the drinking water of the mice.[1]
-
Monitoring: Key parameters monitored include non-fasting and fasting blood glucose levels, serum insulin and glucagon levels, and body weight.[5] At the end of the study, tissues such as the liver and pancreas are often collected for histological analysis to assess changes in hepatic steatosis and islet morphology.[5]
Signaling Pathways and Experimental Workflow
The therapeutic effect of this compound is centered on the inhibition of the TXNIP signaling pathway. Under hyperglycemic conditions, elevated glucose levels lead to an increase in TXNIP expression. TXNIP then contributes to beta-cell apoptosis and dysfunction. By inhibiting TXNIP, this compound helps to preserve beta-cell function and improve glucose homeostasis.
Caption: The inhibitory effect of this compound on the TXNIP signaling pathway in pancreatic beta-cells.
The experimental workflow for evaluating the efficacy of this compound in preclinical models typically follows a structured process from model induction to data analysis.
Caption: A generalized experimental workflow for preclinical evaluation of anti-diabetic compounds.
References
- 1. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. TXNIP inhibition in the treatment of diabetes. Verapamil as a novel therapeutic modality in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an anti-diabetic, orally available, small molecule that regulates TXNIP expression and glucagon action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Anti-diabetic, Orally Available Small Molecule that Regulates TXNIP Expression and Glucagon Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Proper Disposal of SRI-37330: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for SRI-37330, a small molecule inhibitor of thioredoxin-interacting protein (TXNIP).
As a halogenated organic compound, this compound requires specific handling and disposal to mitigate potential environmental and safety risks. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound relevant to its handling and disposal is provided below.
| Property | Value |
| Chemical Formula | C₁₆H₁₉F₃N₄O₂S |
| Molecular Weight | 388.4 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in acetonitrile and water. Soluble in DMSO and Ethanol. |
| CAS Number | 2322245-42-9 |
Step-by-Step Disposal Procedures
Due to the presence of a trifluoromethyl group, this compound is classified as a halogenated organic compound. All waste materials containing this compound must be disposed of as hazardous waste.
Solid this compound Waste
-
Collection: Collect unadulterated, expired, or unwanted solid this compound in a clearly labeled, sealed, and compatible waste container. The container should be designated for "Halogenated Organic Solid Waste."
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Solutions of this compound
-
Waste Stream Segregation: Solutions of this compound, typically prepared in solvents like DMSO or ethanol, must be disposed of as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.
-
Collection: Pour the waste solution into a designated, leak-proof, and compatible container with a secure screw-top cap. The container should be specifically for halogenated organic liquid waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the names and approximate percentages of all constituents (e.g., "this compound in DMSO, ~10mM"), and the appropriate hazard pictograms.
-
Storage: Store the liquid waste container in secondary containment within a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated "Halogenated Contaminated Solid Waste" container.
-
Glassware: Empty glassware that has contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. After thorough rinsing, the glassware can typically be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Important Note: Never dispose of this compound or its solutions down the drain. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Safeguarding Your Research: Essential Safety and Handling Protocols for SRI-37330
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SRI-37330, a potent, orally bioavailable small molecule inhibitor of thioredoxin-interacting protein (TXNIP).[1][2][3] Given that this compound is intended for research purposes only and is not for human or veterinary use, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1][3][4][5]
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. A conservative approach to safety is strongly recommended.
Engineering Controls:
-
Work with this compound should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated stock solutions, the use of a glove box or an isolator is advised.[6]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution).
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Nitrile gloves are required. Consider double-gloving, especially when handling the pure compound or concentrated solutions. Ensure gloves are compatible with the solvents being used (e.g., DMSO, ethanol).
-
Body Protection: A fully buttoned laboratory coat is essential. For tasks with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.
-
Respiratory Protection: In the absence of adequate engineering controls, a properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the solid compound.
Quantitative Data Summary
The following table summarizes key quantitative information gathered from supplier data sheets and research articles.
| Parameter | Value | Source(s) |
| Form | Solid | [5] |
| Molecular Weight | 388.4 g/mol (this compound) 424.87 g/mol (this compound HCl) | [2][5] |
| IC₅₀ for TXNIP Expression | 0.64 µM (in INS-1 cells) | [2] |
| Solubility | DMSO: 85 mg/mL (this compound HCl) Ethanol: 21 mg/mL (this compound HCl) Water: Insoluble (this compound HCl), Slightly soluble (this compound) Acetonitrile: Slightly soluble (this compound) | [2][5] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent | [2] |
Experimental Protocols: Solution Preparation
In Vitro Stock Solution Preparation (Example): To prepare a stock solution, dissolve this compound or its hydrochloride salt in a suitable solvent such as DMSO.[2] For example, to create a 10 mM stock solution of this compound hydrochloride (MW: 424.87), weigh out 4.25 mg of the compound and dissolve it in 1 mL of fresh DMSO. Use sonication if necessary to ensure complete dissolution.[2][4] Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
In Vivo Formulation Preparation (Example): For oral administration in animal studies, a common vehicle involves a multi-component system. An example formulation is as follows:
-
Prepare a concentrated stock solution in DMSO.
-
For a 1 mL working solution, take 50 µL of an 85 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. This mixed solution should be used immediately.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the recommended workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
